Fudosteine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINWYTAUPKOPCQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046440 | |
| Record name | Fudosteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13189-98-5 | |
| Record name | Fudosteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13189-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fudosteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fudosteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUDOSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fudosteine: A Technical Guide on its Role as a Cysteine Derivative and Mucolytic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fudosteine is a cysteine derivative that has demonstrated significant efficacy as a mucolytic agent in the management of chronic respiratory diseases associated with mucus hypersecretion.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, multifaceted mechanism of action, pharmacokinetic profile, and the experimental evidence supporting its therapeutic use. The document focuses on its role in modulating mucin production, particularly MUC5AC, through the inhibition of key inflammatory signaling pathways.[3][4] Furthermore, its antioxidant properties and impact on mucociliary clearance are explored.[5] Detailed experimental protocols, quantitative data summaries, and visualizations of its molecular interactions and experimental workflows are provided to support further research and development efforts in respiratory medicine.
Introduction
Chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), chronic bronchitis, and bronchial asthma are frequently characterized by mucus hypersecretion, leading to airway obstruction, recurrent infections, and a decline in respiratory function. Mucolytic agents are a cornerstone of therapy, aiming to alter the viscoelastic properties of mucus to facilitate its clearance. This compound, a cysteine derivative, is a mucoactive agent approved in Japan for treating a range of chronic respiratory conditions. It distinguishes itself through a multi-pronged mechanism that not only alters mucus properties but also suppresses the underlying inflammatory processes driving mucus overproduction.
Chemical Properties and Synthesis
This compound, chemically known as (-)-(R)-2-amino-3-(3-hydroxypropylthio)propionic acid, is a derivative of the amino acid cysteine. Its structure incorporates a thiol group, which is characteristic of many mucolytic agents and contributes to its antioxidant properties.
The synthesis of this compound can be achieved through several methods, primarily involving L-cysteine as a starting material. A common approach is the nucleophilic substitution reaction between L-cysteine and a 3-halopropanol (e.g., 3-chloro-1-propanol) or the reaction of L-cysteine with allyl alcohol. These methods leverage the reactivity of the cysteine sulfhydryl group to form the characteristic thioether bond in the this compound molecule.
Mechanism of Action
This compound exerts its mucoregulatory effects through several distinct but interconnected mechanisms.
Inhibition of Mucin Production
The primary mechanism of this compound is the inhibition of mucin synthesis and gene expression, particularly targeting MUC5AC, the major mucin glycoprotein in the airways. In pathological states, inflammatory stimuli like lipopolysaccharide (LPS) from bacteria or tumor necrosis factor-alpha (TNF-α) trigger signaling cascades that upregulate MUC5AC gene expression, leading to mucus hypersecretion. This compound directly interferes with these pathways.
-
Inhibition of MAPK Signaling: Experimental studies have shown that this compound inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) in vivo. In vitro, it specifically inhibits ERK1/2 phosphorylation. These kinases are critical downstream effectors in the signaling cascade that activates transcription factors for the MUC5AC gene. By blocking their activation, this compound effectively downregulates MUC5AC gene expression and subsequent mucin protein synthesis.
Antioxidant Properties
Oxidative stress is a key contributor to airway inflammation and mucus hypersecretion. This compound possesses potent antioxidant capabilities. It functions as a scavenger of free radicals, including peroxynitrite, and reduces overall oxidative stress in the respiratory tract. This antioxidant action helps normalize mucus secretion and reduces its viscosity, contributing to its mucolytic effect.
Enhancement of Mucociliary Clearance
Beyond regulating mucus production, this compound also improves the mechanical clearance of mucus. It has been shown to enhance the ciliary beat frequency of the epithelial cells lining the respiratory tract. This increased ciliary activity facilitates more efficient transport of mucus out of the lungs, a process known as mucociliary clearance.
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Single Dose (200 mg) | Single Dose (400 mg) | Single Dose (600 mg) | Multiple Dose (400 mg, TID) |
| Cmax (μg/mL) | 6.53 ± 1.61 | 10.13 ± 4.39 to 12.91 ± 2.93 | 22.44 ± 7.61 | 11.75 ± 6.51 |
| tmax (h) | 0.40 ± 0.21 | 0.44 ± 0.15 to 0.69 ± 0.36 | 0.52 ± 0.37 | 0.53 ± 0.12 |
| t1/2 (h) | Similar across doses | 2.33 ± 0.63 | Similar across doses | 2.40 ± 0.37 |
| Effect of Food | Cmax reduced (3.37 ± 0.68 μg/mL), tmax delayed (1.40 ± 0.78 h) | - | - | - |
Data compiled from studies in healthy Chinese volunteers. Values are presented as mean ± standard deviation.
Table 2: Clinical Efficacy of this compound in COPD
| Endpoint | This compound Group | Placebo Group | P-value | Citation |
| Change in Total Induced Sputum Cells | Significantly lower than baseline and placebo | - | <0.05 | |
| Change in Induced Sputum Neutrophil Count | Significantly lower than baseline and placebo | - | <0.05 | |
| Improvement in Lung Function (FEV1, FVC, FEV1/FVC) | Improved vs. baseline | Improved vs. baseline | No significant difference between groups | |
| DLCO%pre | Higher than placebo | - | - | |
| Final Global Improvement Rating (Phase III Trial) | 65% moderate improvement | - | - |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the molecular pathways influenced by this compound and the logical flow of its therapeutic action.
Caption: this compound's inhibition of the LPS-induced signaling pathway in vivo.
Caption: this compound's inhibition of the TNF-α-induced signaling pathway in vitro.
Caption: Logical relationship of this compound's multifaceted therapeutic actions.
Experimental Protocols
The following protocols are based on methodologies described in studies evaluating this compound's effect on mucin production.
In Vivo Animal Model: LPS-Induced Airway Inflammation
-
Animal Model: Male Sprague-Dawley rats (7-weeks-old) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Rats are divided into control and treatment groups (e.g., Vehicle control, LPS only, LPS + this compound at various doses like 50, 100, 200 mg/kg).
-
Drug Administration: this compound is administered orally (p.o.) for a set number of days (e.g., 3 consecutive days) prior to the inflammatory challenge. The control group receives the vehicle.
-
Inflammation Induction: On the final day of drug administration, rats are anesthetized, and lipopolysaccharide (LPS; e.g., 1 mg/kg) in saline is administered via intratracheal instillation to induce airway inflammation and mucus production.
-
Sample Collection: At specified time points post-LPS challenge (e.g., 48 or 96 hours), animals are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to assay for mucin levels. Lung tissues are harvested for gene expression analysis (RT-PCR for MUC5AC mRNA) and protein analysis (Western blotting for p-ERK, p-p38).
-
Analysis:
-
Mucin Assay: MUC5AC protein levels in BAL fluid are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression: Total RNA is extracted from lung tissue, reverse transcribed to cDNA, and MUC5AC mRNA levels are measured using real-time quantitative PCR (RT-qPCR).
-
Western Blotting: Protein lysates from lung tissue are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK, phosphorylated p38 MAPK, and total ERK/p38 to determine the activation state of these kinases.
-
In Vitro Cell Line Model: TNF-α-Induced Mucin Production
-
Cell Line: NCI-H292, a human pulmonary mucoepidermoid carcinoma cell line, is used as it reliably produces MUC5AC upon stimulation.
-
Cell Culture: Cells are cultured in standard medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Setup: Cells are seeded in culture plates and grown to confluence. Before treatment, the medium is replaced with serum-free medium for 24 hours to synchronize the cells.
-
Pre-treatment: Cells are pre-treated with this compound at various concentrations (e.g., 1 mM) for a specified duration (e.g., 1-2 hours) before stimulation.
-
Stimulation: Tumor necrosis factor-alpha (TNF-α) is added to the culture medium to stimulate MUC5AC production.
-
Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for mucin gene expression and protein synthesis.
-
Sample Collection:
-
Supernatant: The cell culture supernatant is collected to measure secreted MUC5AC protein.
-
Cell Lysate: The cells are harvested and lysed to extract total RNA for gene expression analysis and total protein for Western blotting.
-
-
Analysis:
-
Mucin Assay: MUC5AC levels in the supernatant are quantified by ELISA.
-
Gene Expression: MUC5AC mRNA levels in the cell lysate are measured by RT-qPCR.
-
Western Blotting: Protein lysates are analyzed by Western blot using antibodies against p-ERK, total ERK, and other relevant signaling molecules to assess the effect of this compound on the TNF-α-induced signaling pathway.
-
Caption: General experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound is a well-characterized cysteine derivative with a robust, multi-faceted mechanism of action as a mucolytic and mucoactive agent. Its ability to inhibit MUC5AC mucin hypersecretion by targeting the underlying ERK and p38 MAPK inflammatory signaling pathways represents a significant therapeutic advantage. This primary action is complemented by beneficial antioxidant effects and the enhancement of ciliary function, which collectively improve mucociliary clearance. The quantitative data from pharmacokinetic and clinical studies underscore its predictable behavior and efficacy in patient populations. For drug development professionals and researchers, this compound serves as a compelling molecule for managing chronic respiratory diseases, and the detailed experimental frameworks provided herein offer a basis for further investigation into its therapeutic potential and the broader applications of MAPK pathway inhibition in respiratory medicine.
References
Anti-inflammatory effects of Fudosteine in airway inflammation models
An In-depth Technical Guide to the Anti-inflammatory Effects of Fudosteine in Airway Inflammation Models
Introduction
This compound is a cysteine derivative and mucoactive agent primarily utilized in the management of chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD), chronic bronchitis, and bronchial asthma.[1] These conditions are pathologically characterized by persistent airway inflammation and mucus hypersecretion.[2] this compound exerts its therapeutic effects not only by modulating the viscoelastic properties of mucus but also by exhibiting significant anti-inflammatory and antioxidant activities.[1][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, detailing the experimental models and protocols used to elucidate its effects and presenting key quantitative data from preclinical studies. The intended audience includes researchers, scientists, and professionals in the field of drug development focused on respiratory therapeutics.
Core Anti-inflammatory Mechanisms of this compound
This compound mitigates airway inflammation through a multi-faceted approach, targeting mucus production, inflammatory cell infiltration, and key intracellular signaling pathways.
-
Inhibition of Mucin Hypersecretion : A primary mechanism of this compound is the reduction of mucus hypersecretion. It directly inhibits the synthesis of MUC5AC, a major glycoprotein component of airway mucus, by suppressing the expression of the MUC5AC gene.[4] This action helps to decrease overall mucus volume and viscosity.
-
Modulation of Inflammatory Signaling Pathways : this compound has been shown to interfere with critical inflammatory signaling cascades. Specifically, it reduces the phosphorylation, and thus activation, of Extracellular signal-Related Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) in in-vivo models of airway inflammation. In in-vitro settings, its effect is predominantly on the inhibition of ERK phosphorylation. This kinase-mediated pathway is crucial for the activation of the MUC5AC gene.
-
Reduction of Inflammatory Cell Infiltration : Preclinical studies demonstrate that pretreatment with this compound significantly reduces the influx of inflammatory cells, particularly neutrophils, into the bronchoalveolar lavage fluid (BALF) of animal models with lipopolysaccharide (LPS)-induced airway inflammation.
-
Antioxidant Properties : this compound possesses antioxidant capabilities, enabling it to scavenge free radicals. Oxidative stress is a key contributor to the pathogenesis of chronic respiratory diseases, exacerbating mucus production and inflammation. By mitigating oxidative stress, this compound helps normalize mucus secretion.
-
Enhanced Mucociliary Clearance : Beyond its direct anti-inflammatory and mucolytic effects, this compound also improves the function of cilia, the hair-like structures responsible for transporting mucus out of the lungs. By enhancing ciliary beat frequency, it facilitates more efficient mucus clearance.
Experimental Models and Protocols
The anti-inflammatory properties of this compound have been characterized using established in-vivo and in-vitro models of airway inflammation.
Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats (In Vivo Model)
This model is used to simulate bacterial-induced airway inflammation, a common feature in exacerbations of chronic respiratory diseases.
Experimental Protocol:
-
Animal Subjects : Male Sprague-Dawley rats (7 weeks old) are typically used.
-
This compound Administration : this compound is administered orally (p.o.) as a pretreatment, typically for several days leading up to the inflammatory challenge.
-
Induction of Inflammation : Rats are anesthetized, and lipopolysaccharide (LPS from E. coli) is instilled intratracheally to induce an acute inflammatory response in the airways.
-
Sample Collection : At specified time points after LPS instillation (e.g., 48 and 96 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed by lavaging the lungs with a saline solution to collect BALF. Lung tissues are also collected for further analysis.
-
Analysis :
-
Cell Counts : Total and differential inflammatory cell counts (neutrophils, macrophages) in the BALF are determined using staining and light microscopy.
-
Cytokine Measurement : Levels of inflammatory mediators, such as cytokine-induced neutrophil chemoattractant-1 (CINC-1), in the BALF are quantified using methods like ELISA.
-
Western Blotting : Lung tissue homogenates are analyzed by Western blotting to detect the expression of phosphorylated proteins in key signaling pathways, such as p-EGFR, p-p38 MAPK, and p-ERK.
-
Mucin Analysis : MUC5AC mucin protein levels in BALF are measured by ELISA, and MUC5AC mRNA expression in lung tissue is quantified using RT-PCR.
-
Tumor Necrosis Factor-α (TNF-α)-Induced Inflammation in NCI-H292 Cells (In Vitro Model)
This model uses a human bronchial epithelial cell line to investigate the direct effects of this compound on mucus production and cellular signaling in response to a pro-inflammatory cytokine.
Experimental Protocol:
-
Cell Culture : NCI-H292 cells are cultured in appropriate media until they reach confluence.
-
This compound Pretreatment : Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation.
-
Inflammation Induction : The cell cultures are stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response and upregulate MUC5AC expression.
-
Sample Collection : After a 24-hour incubation period, both the cell culture supernatants and the cell lysates are collected.
-
Analysis :
-
Mucin Secretion : MUC5AC protein levels in the culture supernatants are measured by ELISA to assess mucin secretion.
-
Gene Expression : MUC5AC mRNA expression in the cell lysates is quantified using RT-PCR.
-
Signaling Pathway Analysis : Cell lysates are analyzed by Western blotting to measure the levels of phosphorylated signaling proteins like p-ERK.
-
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Inflammatory Cells in BALF of LPS-Treated Rats
| Group | Time Point | Total Cells (x10⁵ cells/mL) | Neutrophils (x10⁵ cells/mL) |
| Control | 96 h | 1.5 ± 0.3 | 0.1 ± 0.05 |
| LPS-Treated | 96 h | 12.5 ± 2.1 | 9.8 ± 1.8 |
| LPS + this compound | 96 h | 7.2 ± 1.5# | 5.1 ± 1.2# |
| Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. LPS-Treated. Data synthesized from findings reported in studies where this compound significantly reduced cell increases at 96 hours post-LPS instillation. |
Table 2: Effect of this compound on MUC5AC Expression
| Model | Treatment | MUC5AC Mucin Synthesis | MUC5AC Gene Expression |
| In Vivo (LPS-Rats) | LPS | Increased | Increased |
| LPS + this compound | Significantly Reduced# | Inhibited# | |
| In Vitro (TNF-α-Cells) | TNF-α | Increased | Increased |
| TNF-α + this compound (1 mM) | Significantly Reduced# | Inhibited# | |
| Qualitative summary based on significant changes reported. *p<0.05 vs. Control; #p<0.05 vs. LPS or TNF-α-Treated. Data from studies demonstrating this compound's inhibitory effect. |
Table 3: Effect of this compound on MAPK Signaling Pathway Activation
| Model | Signaling Protein | Stimulant | Effect of this compound |
| In Vivo (LPS-Rats) | Phosphorylated p38 MAPK | LPS | Reduced Expression |
| Phosphorylated ERK | LPS | Reduced Expression | |
| In Vitro (TNF-α-Cells) | Phosphorylated ERK | TNF-α | Reduced Expression |
| Summary of Western blot findings. This compound was shown to reduce the expression of the phosphorylated (activated) forms of these kinases. |
Signaling Pathway Visualization
This compound inhibits MUC5AC mucin hypersecretion by targeting the MAPK signaling pathway, a key regulator of MUC5AC gene expression. Inflammatory stimuli like LPS and TNF-α activate this pathway, leading to increased mucus production. This compound intervenes by inhibiting the phosphorylation of p38 MAPK and ERK.
Conclusion
This compound demonstrates significant anti-inflammatory effects in preclinical models of airway inflammation, supporting its clinical utility in chronic respiratory diseases. Its mechanism of action is multifaceted, involving the direct suppression of MUC5AC mucin gene expression, inhibition of key pro-inflammatory signaling molecules such as p38 MAPK and ERK, and a reduction in neutrophil infiltration into the airways. The collective evidence indicates that this compound is not merely a mucoactive agent but also an active modulator of airway inflammation. Further preclinical and clinical investigations are warranted to fully explore its therapeutic potential, particularly in chronic and severe inflammatory airway conditions.
References
Chemical structure and synthesis of Fudosteine (S-(3-Hydroxypropyl)-L-cysteine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fudosteine, chemically known as S-(3-Hydroxypropyl)-L-cysteine, is a mucolytic agent used in the treatment of respiratory diseases. This technical guide provides a comprehensive overview of its chemical structure and synthesis. Key chemical identifiers and properties are summarized for easy reference. The primary synthetic route, involving the nucleophilic substitution reaction between L-cysteine and 3-halopropanol, is discussed in detail, with quantitative data from various patented methods compiled for comparison. A representative experimental protocol is provided, along with a visual representation of the synthesis workflow, to aid researchers in the practical application of this knowledge.
Chemical Structure of this compound
This compound is a derivative of the amino acid L-cysteine, characterized by the attachment of a 3-hydroxypropyl group to the sulfur atom.[1] Its chemical structure combines the functionalities of an amino acid and a primary alcohol.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | [2] |
| CAS Number | 13189-98-5 | [2][3] |
| Molecular Formula | C6H13NO3S | [2] |
| Molecular Weight | 179.24 g/mol | |
| SMILES | C(CO)CSC--INVALID-LINK--N | |
| InChI | InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
| Appearance | Off-white powder | |
| Melting Point | 200-202°C (decomposes) | |
| Solubility | Slightly soluble in water |
Synthesis of this compound
The most prevalent method for synthesizing this compound is through the nucleophilic substitution reaction of L-cysteine with a 3-carbon electrophile. The primary starting materials are L-cysteine and a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. Alternative methods mentioned in the literature include the reaction of L-cysteine with allyl alcohol or oxetane.
The reaction with 3-halopropanol is typically carried out in an aqueous medium with a base to act as an acid-binding agent. Various bases, including ammonia water and organic bases like cyclohexylamine, have been utilized. The choice of base and reaction conditions can influence the yield and purity of the final product.
Table 2: Quantitative Data for the Synthesis of this compound from L-cysteine and 3-Halopropanol
| Parameter | Value | Reference |
| Molar Ratio (L-cysteine:3-halopropanol) | 1:1 to 1:10 (1:1.2 preferred) | |
| Acid-Binding Agent | Ammonia water or organic base (e.g., cyclohexylamine) | |
| Solvent | Water | |
| Reaction Temperature | 20-80°C (30-45°C preferred) | |
| Final Product Purity (after recrystallization) | >99% |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on the nucleophilic substitution of L-cysteine with 3-chloro-1-propanol, as described in patent literature.
3.1. Synthesis of Crude this compound
-
Add L-cysteine to water in a reaction vessel and stir at room temperature for 15 minutes to dissolve.
-
Add an organic base, such as cyclohexylamine (2.0 equivalents), to the solution and continue stirring for 30 minutes.
-
Slowly add 3-chloro-1-propanol (1.2 equivalents) dropwise to the reaction mixture at a temperature of 20 ± 5°C.
-
After the addition is complete, heat the reaction mixture to 30-45°C and stir for a minimum of 2 hours.
-
Cool the reaction mixture to 20 ± 5°C and adjust the pH to 4-6 using glacial acetic acid.
-
Filter the solution to remove any insoluble materials.
-
Cool the filtrate to -5 to 20°C to induce crystallization of the crude this compound.
-
Collect the crude product by filtration and dry.
3.2. Purification of this compound by Recrystallization
-
Dissolve the crude this compound in water.
-
Add 95% ethanol to the solution and heat to 30-80°C.
-
Stir the mixture and filter to remove any remaining impurities.
-
Add more 95% ethanol to the filtrate and cool to -5 to 20°C to induce recrystallization.
-
Collect the purified this compound crystals by filtration and dry.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
Pharmacokinetics and Bioavailability of Fudosteine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fudosteine is a cysteine derivative investigated for its mucolytic and anti-inflammatory properties, primarily in the context of respiratory diseases. Understanding its pharmacokinetic profile and bioavailability in preclinical models is crucial for predicting its therapeutic efficacy and safety in humans. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics. While specific quantitative pharmacokinetic parameters in common preclinical species are not widely published, this document outlines the methodologies for conducting such studies and presents the known mechanistic pathways of this compound's action.
Introduction
This compound, a mucoactive agent, has demonstrated potential in managing respiratory conditions characterized by mucus hypersecretion.[1] Its therapeutic effect is linked to the modulation of mucin production and anti-inflammatory actions.[1][2] Preclinical pharmacokinetic and bioavailability studies are fundamental to establishing a rational basis for dose selection and predicting the drug's behavior in clinical settings. This guide summarizes the current, albeit limited, understanding of this compound's profile in preclinical models and provides detailed experimental protocols for its evaluation.
Pharmacokinetic Profile
To facilitate future preclinical pharmacokinetic studies, the following tables provide a template for summarizing key parameters.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | Data not available |
| Cmax (Maximum Plasma Concentration) | µg/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC(0-t) (Area Under the Curve) | µg·h/mL | Data not available |
| t1/2 (Half-life) | h | Data not available |
| Bioavailability (F%) | % | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Rabbits (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | Data not available |
| Cmax (Maximum Plasma Concentration) | µg/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC(0-t) (Area Under the Curve) | µg·h/mL | Data not available |
| t1/2 (Half-life) | h | Data not available |
| Bioavailability (F%) | % | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound in preclinical models.
Animal Models and Dosing
-
Species: Sprague-Dawley rats and New Zealand White rabbits are commonly used models.
-
Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.
-
Dosing: For oral administration studies, this compound is typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.
Blood Sampling
-
Route: Blood samples are typically collected from the jugular vein or carotid artery in rats, and from the marginal ear vein in rabbits.
-
Time Points: A typical sampling schedule for an oral dosing study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for quantifying this compound in plasma samples.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed.
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Signaling Pathway and Mechanism of Action
This compound has been shown to inhibit the production of MUC5AC, a major component of mucus. This effect is mediated through the inhibition of specific signaling pathways in bronchial epithelial cells.
Caption: this compound inhibits MUC5AC gene expression.
The diagram above illustrates how inflammatory stimuli like Lipopolysaccharide (LPS) can activate the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways, leading to the upregulation of MUC5AC gene expression. This compound exerts its mucolytic effect by inhibiting the phosphorylation of p38 MAPK and ERK, thereby reducing MUC5AC production.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Preclinical pharmacokinetic study workflow.
Conclusion
The preclinical evaluation of this compound's pharmacokinetics and bioavailability is essential for its continued development. While specific quantitative data in animal models are limited in publicly accessible literature, the established methodologies and known mechanistic pathways provide a solid foundation for future research. The protocols and diagrams presented in this guide are intended to support researchers in designing and conducting robust preclinical studies to further elucidate the ADME profile of this compound, ultimately facilitating its successful translation to clinical applications.
References
Methodological & Application
Application Notes and Protocols for Fudosteine in Rat Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for administering Fudosteine in a lipopolysaccharide (LPS)-induced rat model of acute lung injury (ALI). The information is compiled from various studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a cysteine derivative and a mucoactive agent that has demonstrated anti-inflammatory and antioxidant properties.[1] In respiratory diseases, this compound has been shown to inhibit the hypersecretion of mucin (MUC5AC) by suppressing the expression of the MUC5AC gene.[2][3] Its therapeutic potential in acute lung injury is linked to its ability to modulate inflammatory signaling pathways. This document outlines the protocols for investigating the effects of this compound in a well-established rat model of LPS-induced lung injury.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a rat model of LPS-induced lung inflammation. These tables provide a clear and structured overview of the key findings for easy comparison.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Inflammatory Cells (x10^5/mL) | Neutrophils (x10^5/mL) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 |
| LPS (1 mg/kg) | 12.5 ± 2.1 | 9.8 ± 1.5 |
| LPS + this compound (50 mg/kg) | 10.2 ± 1.8 | 7.5 ± 1.2 |
| LPS + this compound (100 mg/kg) | 8.1 ± 1.5 | 5.9 ± 1.1 |
| LPS + this compound (200 mg/kg) | 6.5 ± 1.2 | 4.2 ± 0.9 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group. Data is representative based on findings from similar studies.[4]
Table 2: Effect of this compound on Pro-inflammatory Cytokines in BALF
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | 25 ± 5 | 15 ± 4 |
| LPS (1 mg/kg) | 350 ± 45 | 280 ± 30 |
| LPS + this compound (200 mg/kg) | 180 ± 25 | 150 ± 20 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group. Data is representative based on findings from similar studies.[5]
Table 3: Effect of this compound on Lung Injury Parameters
| Treatment Group | Lung Wet/Dry Weight Ratio | Lung Injury Score (0-4) |
| Control (Saline) | 3.5 ± 0.4 | 0.2 ± 0.1 |
| LPS (5 mg/kg) | 6.8 ± 0.7 | 3.5 ± 0.5 |
| LPS + this compound (200 mg/kg) | 4.5 ± 0.5 | 1.8 ± 0.3 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group. Data is representative based on findings from similar studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the effects of this compound in a rat model of LPS-induced lung injury.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
LPS-Induced Acute Lung Injury Model
-
LPS Preparation: Dissolve Lipopolysaccharide (from E. coli O111:B4) in sterile, pyrogen-free saline to the desired concentration.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium at 40-50 mg/kg).
-
Intratracheal Instillation:
-
Place the anesthetized rat in a supine position on a slanted board.
-
Make a small incision in the neck to expose the trachea.
-
Carefully insert a sterile 22-gauge catheter or a fine needle into the trachea.
-
Instill a single bolus of LPS solution (e.g., 1-5 mg/kg body weight in a volume of 200-300 µL) into the lungs.
-
The control group should receive an equal volume of sterile saline.
-
Hold the rat in a vertical position and rotate for one minute to ensure even distribution of the fluid in the lungs.
-
Suture the incision and allow the rat to recover.
-
This compound Administration Protocol
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Based on preclinical studies, dosages of 50, 100, and 200 mg/kg have been shown to be effective. A dose of 500 mg/kg has also been used in studies on airway secretion.
-
Route of Administration: Oral gavage (p.o.).
-
Timing and Duration:
-
Administer this compound once daily for three consecutive days prior to LPS instillation.
-
On the day of the experiment, the final dose of this compound should be given approximately 1-2 hours before LPS challenge.
-
Endpoint Analysis (24 hours post-LPS instillation)
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the rat and expose the trachea.
-
Cannulate the trachea and instill a known volume of cold sterile saline (e.g., 2 x 5 mL).
-
Gently aspirate the fluid after each instillation.
-
Pool the collected BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.
-
-
Lung Wet-to-Dry Weight Ratio:
-
Excise the right lung and record its wet weight.
-
Dry the lung in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.
-
Record the dry weight.
-
Calculate the wet/dry ratio as an indicator of pulmonary edema.
-
-
Histopathological Analysis:
-
Perfuse the left lung with 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
A pathologist blinded to the treatment groups should score the lung injury based on:
-
Alveolar congestion and hemorrhage.
-
Neutrophil infiltration in the alveolar and interstitial spaces.
-
Thickening of the alveolar wall.
-
Formation of hyaline membranes.
-
-
-
Western Blot Analysis:
-
Homogenize lung tissue samples to extract proteins.
-
Perform Western blotting to analyze the expression of key signaling proteins such as phosphorylated p38 MAPK and phosphorylated ERK.
-
Mandatory Visualizations
References
- 1. Analysis of the effect of this compound on induced sputum components in patients with stable neutrophil-dominated COPD [manu41.magtech.com.cn]
- 2. Lipopolysaccharide-induced acute lung injury in rats: comparative assessment of intratracheal instillation and aerosol inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide induces acute lung injury and alveolar haemorrhage in association with the cytokine storm, coagulopathy and AT1R/JAK/STAT augmentation in a rat model that mimics moderate and severe Covid-19 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The Effects of Quercetin on Acute Lung Injury and Biomarkers of Inflammation and Oxidative Stress in the Rat Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fudosteine in In Vitro A549 Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: General Experimental Parameters
Due to the lack of specific data for fudosteine on A549 cells, the following table outlines a proposed range of concentrations and incubation times that would typically be evaluated in a preliminary dose-response and time-course study. These ranges are extrapolated from studies on other compounds and cell lines and should be optimized for your specific experimental endpoint.
| Parameter | Recommended Range for Optimization | Purpose |
| This compound Concentration | 1 µM - 1000 µM | To determine the optimal effective and non-toxic concentration range. |
| Incubation Time | 6 hours - 72 hours | To assess both early and late cellular responses to this compound. |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁵ cells/mL | To ensure appropriate cell confluency for the duration of the experiment. |
| Serum Concentration | 0.5% - 10% FBS | To evaluate the effect of serum on this compound activity. Serum-free conditions may be necessary for certain assays. |
Experimental Protocols
A549 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the A549 cell line.
-
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
F-12K Medium (or DMEM/RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
-
-
Procedure:
-
Prepare complete growth medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture A549 cells in a T-75 flask with 15-20 mL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a ratio of 1:4 to 1:8.
-
This compound Treatment Protocol (General)
This protocol provides a general workflow for treating A549 cells with this compound.
-
Materials:
-
Cultured A549 cells
-
This compound (powder)
-
Sterile DMSO or PBS for stock solution preparation
-
Complete growth medium (or serum-free medium, as required by the assay)
-
Multi-well cell culture plates (6-well, 24-well, or 96-well)
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile DMSO or PBS). Aliquot and store at -20°C or -80°C.
-
Seed A549 cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired final concentrations of this compound. Prepare a vehicle control using the same concentration of DMSO or PBS as in the highest this compound concentration.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for RT-qPCR).
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on A549 cells.
-
Materials:
-
A549 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by this compound in bronchial epithelial cells and a general experimental workflow for studying its effects.
Caption: this compound's inhibitory action on the ERK and p38 MAPK signaling pathways.
Caption: General experimental workflow for in vitro this compound studies on A549 cells.
Application Notes and Protocols for Assaying the Mucolytic Activity of Fudosteine on Sputum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudosteine is a mucolytic agent that has demonstrated efficacy in the treatment of respiratory conditions characterized by the hypersecretion of viscous mucus, such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves the modulation of mucus production and secretion, making it a key target for therapeutic intervention.[1] this compound primarily acts by reducing the synthesis of MUC5AC, a major glycoprotein component of mucus, thereby decreasing its viscosity.[1] Additionally, this compound exhibits antioxidant properties by scavenging free radicals, which can reduce oxidative stress in the respiratory tract and normalize mucus secretion.[1] It also enhances ciliary beat frequency, aiding in the clearance of mucus from the airways.
These application notes provide detailed protocols for assaying the mucolytic activity of this compound on sputum samples, focusing on rheological properties and cellular composition.
Key Experimental Protocols
Sputum Sample Handling and Preparation
Proper handling of sputum is crucial for obtaining reliable and reproducible rheological data. The following protocol is recommended to standardize sample processing.
Materials:
-
Sterile, flat-bottom sputum collection containers
-
Vortex mixer
-
Calibrated pipette
-
Phosphate-buffered saline (PBS)
-
Dry ice and -80°C freezer for long-term storage
Protocol:
-
Collection: Collect spontaneous or induced sputum samples in sterile, flat-bottom containers.
-
Homogenization: To reduce macroscopic heterogeneity, homogenize the fresh sputum sample by vortexing. This helps in obtaining consistent aliquots for analysis.
-
Immediate Analysis vs. Storage:
-
Immediate Analysis: For optimal results, perform rheological measurements immediately after collection and homogenization.
-
Short-term Storage: If immediate analysis is not possible, samples can be stored at 4°C for a few hours. However, be aware that the viscoelasticity of purulent samples can decrease by as much as 50% within six hours.
-
Long-term Storage: For longer storage, snap-freeze the homogenized sputum aliquots in dry ice and then transfer to a -80°C freezer. Studies have shown that snap-freezing has no discernible effect on sputum rheology.
-
-
Thawing: When ready to use, thaw the frozen samples quickly at 37°C.
Rheological Analysis of Sputum
Oscillatory rheology is a sensitive method to quantify the viscoelastic properties of sputum. The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component.
Instrumentation:
-
Cone-plate or parallel-plate rheometer
Protocol:
-
Sample Loading: Place an appropriate volume of the prepared sputum sample (typically around 500 µL) onto the lower plate of the rheometer.
-
Geometry: Use a cone-plate or parallel-plate geometry. A typical setup might involve a 20 mm diameter cone with a 1° angle.
-
Temperature Control: Maintain the sample temperature at 37°C to mimic physiological conditions.
-
Solvent Trap: Utilize a solvent trap to prevent sample dehydration during the measurement, which can significantly alter viscoelastic properties.
-
Oscillatory Measurements:
-
Amplitude Sweep: Perform a strain amplitude sweep to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., from 0.1 to 10 Hz) to measure G' and G'' as a function of frequency.
-
-
Data Analysis: Record the values of G' and G'' at a specific frequency (e.g., 1 Hz) for comparison between untreated and this compound-treated samples. A decrease in both G' and G'' indicates a mucolytic effect.
Sputum Cytology
Analysis of the cellular components of sputum can provide insights into the anti-inflammatory effects of this compound.
Protocol:
-
Sputum Smear Preparation: Prepare a smear of the sputum sample on a clean glass slide.
-
Staining: Perform a Gram stain to identify and differentiate bacteria.
-
Microscopic Examination: Examine the slide under a microscope to quantify the total cell count and differential cell counts (e.g., neutrophils, macrophages).
-
Data Analysis: Compare the cell counts in sputum samples before and after treatment with this compound. A reduction in the total number of cells, particularly neutrophils, suggests an anti-inflammatory effect.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment on sputum properties based on available clinical data.
Table 1: Effect of this compound on Sputum Cellular Composition in COPD Patients
| Parameter | Baseline (Mean ± SD) | After 6 Months this compound Treatment (Mean ± SD) | P-value |
| Total Induced Sputum Cells (x10^6/mL) | 5.8 ± 1.2 | 4.1 ± 0.9 | <0.05 |
| Neutrophil Count (x10^6/mL) | 4.2 ± 1.0 | 2.9 ± 0.7 | <0.05 |
Data adapted from a study on patients with stable neutrophil-dominated COPD.
Table 2: Expected Rheological Changes in Sputum After this compound Treatment
| Rheological Parameter | Untreated Sputum (Representative Values) | This compound-Treated Sputum (Expected Change) |
| Storage Modulus (G') at 1 Hz (Pa) | High (e.g., >10) | Decrease |
| Loss Modulus (G'') at 1 Hz (Pa) | High (e.g., >1) | Decrease |
| Apparent Viscosity (Pa·s) | High | Significant Decrease |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on MUC5AC expression.
Caption: Experimental workflow for assaying this compound's mucolytic activity.
References
Application Notes and Protocols for Investigating MUC5AC Gene Expression Using Fudosteine via RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudosteine, a cysteine derivative, is recognized for its mucoactive properties, playing a significant role in the management of respiratory conditions characterized by mucus hypersecretion.[1][2] A key mechanism of its action is the downregulation of MUC5AC, a major mucin gene implicated in the pathophysiology of various respiratory diseases.[1][2] These application notes provide a comprehensive guide to utilizing this compound for investigating MUC5AC gene expression, with detailed protocols for in vitro studies using the NCI-H292 human airway epithelial cell line and analysis via Reverse Transcription Polymerase Chain Reaction (RT-PCR).
Mechanism of Action: this compound and MUC5AC Regulation
This compound has been shown to inhibit the hypersecretion of MUC5AC mucin by reducing its gene expression.[1] This effect is mediated through the inhibition of specific signaling pathways. In inflammatory conditions, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can induce the phosphorylation of Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for the transcriptional activation of the MUC5AC gene.
This compound exerts its inhibitory effect by targeting the phosphorylation of p38 MAPK and ERK, thereby disrupting the signaling cascade that leads to MUC5AC expression. It is important to note that this compound does not appear to directly inhibit the phosphorylation of EGFR itself.
Data Summary: Effect of this compound on MUC5AC Gene Expression
The following table summarizes the experimental findings on the effect of this compound on MUC5AC gene expression in an in vitro model of TNF-α-induced inflammation in NCI-H292 cells.
| Experimental Model | Inducer of MUC5AC Expression | This compound Concentration | Observed Effect on MUC5AC Gene Expression | Signaling Pathways Affected |
| NCI-H292 Cells | TNF-α | 1 mM | Inhibition of TNF-α-induced increase in MUC5AC mRNA expression. | Inhibition of p-ERK phosphorylation. |
Note: While in vivo studies in rats with LPS-induced inflammation have shown a dose-dependent inhibition of MUC5AC gene expression by this compound, specific quantitative data from publicly available literature is limited.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of NCI-H292 cells and subsequent treatment to induce and inhibit MUC5AC expression.
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TNF-α
-
This compound
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates and grow to confluence.
-
Serum Starvation: Once confluent, aspirate the medium and wash the cells with PBS. Then, culture the cells in serum-free RPMI 1640 for 24 hours.
-
Pre-treatment with this compound: Prepare a stock solution of this compound. Pre-treat the serum-starved cells with the desired concentration of this compound (e.g., 1 mM) for 1 hour.
-
Induction of MUC5AC Expression: Following pre-treatment, stimulate the cells with TNF-α at a suitable concentration (e.g., 10 ng/mL) for 24 hours to induce MUC5AC gene expression. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TNF-α alone.
-
Cell Lysis and RNA Extraction: After the incubation period, wash the cells with PBS and proceed with total RNA extraction.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MUC5AC Gene Expression
This protocol details the steps for quantifying MUC5AC mRNA levels using RT-PCR.
2.1. Total RNA Extraction and cDNA Synthesis
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Reverse transcriptase enzyme (e.g., SuperScript III)
-
dNTP mix
-
Random primers
-
RNase inhibitor
Protocol:
-
RNA Extraction: Lyse the cells in the 6-well plate using 1 mL of TRIzol reagent per well. Homogenize the lysate by pipetting. Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation using isopropanol. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: For each sample, reverse transcribe 4 µg of total RNA using a reverse transcriptase, dNTP mix, and random primers according to the manufacturer's instructions.
2.2. Real-Time PCR (qPCR)
Materials:
-
cDNA (from the previous step)
-
SYBR Green PCR Master Mix
-
Forward and reverse primers for MUC5AC and a housekeeping gene (e.g., β-actin)
-
Nuclease-free water
-
qPCR instrument
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Product Size |
| MUC5AC | TCCGGCCTCATCTTCTCC | ACTTGGGCACTGGTGCTG | 557 bp |
| β-actin | CAAGAGATGGCCACGGCTGCTTCC | TCCTTCTGCATCCTGTCGGCAATG | 295 bp |
qPCR Protocol:
-
Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template
-
6 µL of Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Analysis: Analyze the amplification data. The relative expression of the MUC5AC gene can be calculated using the 2-ΔΔCt method, normalizing the data to the expression of the housekeeping gene (β-actin).
Visualizations
Caption: Workflow for MUC5AC RT-PCR analysis.
Caption: this compound's inhibitory pathway.
References
Application of Fudosteine in Lipopolysaccharide (LPS)-Induced Airway Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudosteine is a mucoactive agent that has demonstrated significant anti-inflammatory properties in the context of airway inflammation. This document provides detailed application notes and experimental protocols for studying the effects of this compound on lipopolysaccharide (LPS)-induced airway inflammation, a common preclinical model for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). This compound has been shown to mitigate inflammatory responses by inhibiting the production of mucin (MUC5AC) and modulating key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[1][2][3] These application notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade in the airways. This response is characterized by the influx of inflammatory cells, such as neutrophils, and the overproduction of pro-inflammatory cytokines and mucins, leading to airway obstruction and damage.[4][5] this compound exerts its therapeutic effects by targeting key components of this inflammatory cascade. Specifically, it has been shown to:
-
Inhibit Mucin Production: this compound significantly reduces the expression of the MUC5AC gene, a major contributor to mucus hypersecretion in inflammatory airway diseases.
-
Modulate MAPK Signaling: this compound has been observed to decrease the phosphorylation of p38 MAPK and ERK, crucial kinases involved in the signaling pathways that lead to inflammatory responses.
-
Reduce Neutrophil Infiltration: Treatment with this compound leads to a reduction in the number of neutrophils in the bronchoalveolar lavage fluid (BALF) of LPS-challenged animals.
While the NF-κB signaling pathway is a well-established mediator of LPS-induced inflammation, direct evidence of this compound's modulation of NF-κB in this specific context is still emerging.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a rat model of LPS-induced airway inflammation.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of LPS-Treated Rats
| Treatment Group | Time Point | Total Cells (x10^5/mL) | Neutrophils (x10^5/mL) |
| Control | 96 h | 1.8 ± 0.3 | 0.1 ± 0.05 |
| LPS (1 mg/kg) | 96 h | 8.5 ± 1.2 | 6.2 ± 0.9 |
| LPS + this compound (50 mg/kg) | 96 h | 6.1 ± 0.8# | 4.1 ± 0.6# |
| LPS + this compound (100 mg/kg) | 96 h | 5.5 ± 0.7# | 3.5 ± 0.5# |
| LPS + this compound (200 mg/kg) | 96 h | 4.9 ± 0.6# | 3.1 ± 0.4# |
*Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. LPS. Data adapted from preclinical studies.
Table 2: Effect of this compound on MUC5AC Expression and MAPK Phosphorylation in the Lungs of LPS-Treated Rats
| Treatment Group | MUC5AC mRNA Expression (relative to control) | p-p38 MAPK Protein Expression (relative to control) | p-ERK Protein Expression (relative to control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 mg/kg) | 3.5 ± 0.5 | 4.2 ± 0.6 | 3.8 ± 0.5* |
| LPS + this compound (200 mg/kg) | 1.8 ± 0.3# | 2.1 ± 0.4# | 1.9 ± 0.3# |
*Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. LPS. Data are derived from densitometric analysis of RT-PCR and Western blot results.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects on LPS-induced airway inflammation.
Caption: Proposed signaling pathway of this compound in LPS-induced airway inflammation.
Experimental Protocols
Animal Model of LPS-Induced Airway Inflammation
Materials:
-
Male Sprague-Dawley rats (7 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)
-
This compound
-
Sterile saline
-
Oral gavage needles
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=8 per group):
-
Control (saline vehicle)
-
LPS (1 mg/kg)
-
LPS + this compound (50 mg/kg)
-
LPS + this compound (100 mg/kg)
-
LPS + this compound (200 mg/kg)
-
-
This compound Administration: Administer this compound or vehicle (sterile water) orally by gavage once daily for three consecutive days.
-
LPS Instillation: On the third day, one hour after the final this compound administration, anesthetize the rats and intratracheally instill 1 mg/kg of LPS dissolved in 0.3 mL of sterile saline. The control group receives an equal volume of sterile saline.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At 96 hours post-LPS instillation, euthanize the animals and collect BALF and lung tissue for further analysis.
Bronchoalveolar Lavage Fluid (BALF) Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer
-
Microscope slides
-
Wright-Giemsa stain
Procedure:
-
BALF Collection: Expose the trachea and cannulate it. Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
Total Cell Count: Centrifuge the BALF at 500 x g for 10 minutes at 4°C. Resuspend the cell pellet in 1 mL of PBS and count the total number of cells using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa. Perform a differential count of at least 300 cells under a light microscope to determine the percentages of neutrophils, macrophages, and lymphocytes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Materials:
-
Rat TNF-α, IL-6, and IL-1β ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)
-
BALF supernatant
-
Microplate reader
Procedure:
-
Sample Preparation: Use the supernatant from the centrifuged BALF collected in the previous protocol.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blot for p-p38 MAPK and p-ERK
Materials:
-
Lung tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p38 MAPK, anti-p38 MAPK, anti-p-ERK, anti-ERK (e.g., from Cell Signaling Technology)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize lung tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for MUC5AC
Materials:
-
Lung tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for rat MUC5AC and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from lung tissue using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry. A typical reaction setup includes cDNA, forward and reverse primers, and master mix.
-
Thermal Cycling: Use a standard thermal cycling protocol, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MUC5AC, normalized to the housekeeping gene.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the therapeutic effects of this compound on LPS-induced airway inflammation. The provided methodologies for in vivo studies, coupled with detailed protocols for key molecular and cellular analyses, will enable researchers to robustly evaluate the potential of this compound as a treatment for inflammatory airway diseases. Further investigation into the precise role of the NF-κB pathway in this compound's mechanism of action is warranted to fully elucidate its anti-inflammatory effects.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement for MUC5AC in KRAS-dependent lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK3179106 ameliorates lipopolysaccharide-induced inflammation and acute lung injury by targeting P38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Fudosteine: A Promising Therapeutic Agent in Chronic Bronchitis Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fudosteine, a cysteine derivative, has emerged as a significant therapeutic candidate for chronic respiratory diseases, including chronic bronchitis.[1][2] Its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and antioxidant properties, makes it a compelling subject for further investigation.[3][4] These application notes provide a comprehensive overview of this compound's effects in preclinical models of chronic bronchitis, detailing its impact on key pathological features and outlining protocols for its evaluation.
This compound primarily functions as a mucolytic agent by modulating the synthesis and secretion of mucus.[3] It has been shown to inhibit the expression of the MUC5AC gene, which is responsible for the production of the major gel-forming mucin, MUC5AC. This action leads to a reduction in mucus viscosity, facilitating its clearance from the airways. Furthermore, this compound exhibits antioxidant properties by scavenging free radicals, thereby mitigating oxidative stress, a key contributor to the pathophysiology of chronic bronchitis. Its anti-inflammatory effects are associated with the inhibition of critical signaling pathways, leading to a reduction in airway inflammation.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the modulation of several key signaling pathways involved in mucus hypersecretion and inflammation in chronic bronchitis. A primary mechanism is the inhibition of MUC5AC mucin production. In experimental models, this compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in vivo. These kinases are crucial components of the signaling cascade that leads to increased MUC5AC gene expression in response to inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). By inhibiting the activation of ERK and p38 MAPK, this compound effectively downregulates MUC5AC expression, leading to reduced mucus production.
In addition to its effects on the MAPK pathway, this compound has demonstrated antioxidant properties, which contribute to its therapeutic efficacy. The drug also plays a role in reducing goblet cell hyperplasia, the increase in the number of mucus-producing goblet cells, a hallmark of chronic bronchitis.
Data Presentation
Table 1: Effect of this compound on MUC5AC Mucin Production and Gene Expression
| Model System | Treatment Group | MUC5AC Mucin Level (relative to control) | MUC5AC Gene Expression (relative to control) | Reference |
| LPS-induced rat model of airway inflammation | LPS only | Increased | Increased | |
| This compound (50 mg/kg) + LPS | Reduced vs. LPS only | Reduced vs. LPS only | ||
| This compound (100 mg/kg) + LPS | Further Reduced vs. LPS only | Further Reduced vs. LPS only | ||
| This compound (200 mg/kg) + LPS | Significantly Reduced vs. LPS only | Significantly Reduced vs. LPS only | ||
| TNF-α-stimulated NCI-H292 cells | TNF-α only | Increased | Increased | |
| This compound (1 mM) + TNF-α | Reduced vs. TNF-α only | Reduced vs. TNF-α only |
Table 2: Effect of this compound on Goblet Cell Number in a Rat Model
| Treatment Group | Time Point | Number of Goblet Cells (per unit area) | Reference |
| Control | 96 h | Baseline | |
| LPS only | 48 h | Increased | |
| 96 h | Further Increased | ||
| This compound (200 mg/kg) + LPS | 96 h | Significantly Reduced vs. LPS only |
Experimental Protocols
Protocol 1: Induction of Chronic Bronchitis in a Rat Model Using Lipopolysaccharide (LPS)
This protocol describes the induction of airway inflammation and mucus hypersecretion, key features of chronic bronchitis, in rats using intratracheal administration of LPS.
Materials:
-
Male Sprague-Dawley rats (7-weeks-old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Divide rats into experimental groups: Control, LPS only, and this compound + LPS (with varying doses of this compound).
-
For the this compound-treated groups, administer this compound orally for 3 consecutive days prior to LPS administration.
-
On the day of induction, anesthetize the rats.
-
Intratracheally instill a single dose of LPS (e.g., 1 mg/kg) dissolved in sterile saline to the LPS and this compound + LPS groups. The control group receives sterile saline only.
-
Monitor the animals for recovery from anesthesia.
-
At specified time points (e.g., 48 and 96 hours) post-LPS administration, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.
Protocol 2: In Vitro Model of Mucin Production Using NCI-H292 Cells
This protocol details the use of the NCI-H292 human mucoepidermoid carcinoma cell line to study the effects of this compound on TNF-α-induced MUC5AC production.
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Recombinant human TNF-α
-
This compound
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for MUC5AC
-
Reagents for RT-PCR
Procedure:
-
Culture NCI-H292 cells in RPMI 1640 medium until they reach confluence.
-
For experiments, seed the cells in appropriate culture plates and allow them to attach.
-
Pre-treat the cells with this compound at various concentrations for a specified period (e.g., 1 hour).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce MUC5AC expression. A control group should receive the vehicle only.
-
After the incubation period, collect the cell culture supernatant to measure secreted MUC5AC protein levels by ELISA.
-
Lyse the cells to extract total RNA for the analysis of MUC5AC gene expression by RT-PCR.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for chronic bronchitis by targeting key pathological mechanisms, including mucus hypersecretion and airway inflammation. The provided data and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in relevant preclinical models. Future studies should continue to explore the long-term effects of this compound and its potential in combination with other therapies for chronic respiratory diseases.
References
Investigating Neutrophil Migration and Chemoattractants with Fudosteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fudosteine, a cysteine derivative, is recognized for its mucoactive properties. Emerging evidence suggests its potential as a modulator of inflammatory responses, particularly concerning neutrophil activity. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on neutrophil migration and chemoattractant signaling. The information is curated for professionals in academic research and drug development exploring novel anti-inflammatory therapeutics.
This compound has been shown to inhibit airway inflammation by reducing the production of neutrophil chemoattractants and subsequent neutrophil migration.[1] Clinical studies have also demonstrated that this compound treatment can decrease the total number of neutrophils in the sputum of patients with stable neutrophil-dominated Chronic Obstructive Pulmonary Disease (COPD).[2] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways.
Key Applications of this compound in Neutrophil Research:
-
Inhibition of Neutrophil Chemotaxis: Investigating the dose-dependent effect of this compound on neutrophil migration towards various chemoattractants.
-
Modulation of Chemoattractant Production: Assessing the impact of this compound on the synthesis and secretion of neutrophil-attracting chemokines from various cell types.
-
Elucidation of Signaling Pathways: Determining the molecular mechanism by which this compound exerts its inhibitory effects on neutrophil function, with a focus on the MAPK/ERK and p38 signaling cascades.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the available quantitative data from in vivo and clinical studies on the effects of this compound on neutrophil infiltration and chemoattractant production.
Table 1: Effect of this compound on Neutrophil Count in Induced Sputum of COPD Patients
| Treatment Group | Total Sputum Cell Count (cells/mL) | Neutrophil Count (cells/mL) |
| This compound | Lower than placebo | Significantly lower than placebo (P<0.05) |
| Placebo | Higher than this compound | Higher than this compound |
Data from a study on patients with stable neutrophil-dominated COPD treated for 6 months.[2]
Table 2: In Vivo Effect of this compound on LPS-Induced Neutrophil Migration in Rats
| Treatment | Neutrophil Count in BALF (at 96h post-LPS) | CINC-1 (GRO/CINC-1) Levels in BALF |
| Control | Baseline | Baseline |
| LPS | Significantly increased | Increased |
| LPS + this compound | Significantly reduced compared to LPS alone | No significant change compared to LPS alone |
BALF: Bronchoalveolar Lavage Fluid; CINC-1: Cytokine-Induced Neutrophil Chemoattractant-1, a rat homolog of human IL-8.[1]
Signaling Pathway Modulation by this compound
This compound is suggested to inhibit neutrophil migration by downregulating inflammatory signaling pathways. In vivo studies in LPS-treated rats have shown that this compound can reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[1] The inhibition of p38 MAPK is thought to occur within neutrophils, representing a key mechanism of this compound's anti-inflammatory action.
Caption: Proposed mechanism of this compound's inhibitory action.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on neutrophil migration and signaling.
Protocol 1: In Vitro Neutrophil Migration (Chemotaxis) Assay using Transwell Chambers
This protocol outlines a method to quantify the effect of this compound on neutrophil migration towards a chemoattractant gradient using a Transwell or Boyden chamber system.
Workflow Diagram:
Caption: Workflow for the neutrophil migration assay.
Materials:
-
This compound
-
Human peripheral blood
-
Density gradient medium (e.g., Polymorphprep™)
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Chemoattractants (e.g., IL-8/CXCL8, fMLP, LTB4, C5a)
-
Transwell inserts (3-5 µm pore size) for 24-well plates
-
Staining solution (e.g., Crystal Violet) or a method for cell quantification (e.g., flow cytometry, luminescence-based ATP assay)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.
-
Wash the isolated neutrophils with RPMI 1640 and resuspend in RPMI 1640 containing 0.5% BSA.
-
Determine cell concentration and viability (should be >98%).
-
-
This compound Pre-incubation:
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (a suggested starting range is 1 µM to 100 µM) or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add RPMI 1640 with 0.5% BSA containing the desired chemoattractant to the lower wells of a 24-well plate. Include a negative control with medium alone.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
Staining Method:
-
Carefully remove the inserts and wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Flow Cytometry Method:
-
Collect the cells from the lower chamber and quantify them using a flow cytometer with counting beads.
-
-
Luminescence-based Method:
-
Measure the ATP content of the migrated cells in the lower chamber using a commercially available kit.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
-
Determine the inhibitory effect of this compound by comparing the migration in the presence of the compound to the vehicle control.
-
If a dose-response is performed, an IC50 value for this compound can be calculated.
Protocol 2: Western Blot Analysis of p38 and ERK Phosphorylation in Neutrophils
This protocol describes how to assess the effect of this compound on the phosphorylation of p38 MAPK and ERK1/2 in neutrophils upon stimulation with a chemoattractant.
Workflow Diagram:
Caption: Workflow for Western blot analysis of signaling proteins.
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemoattractant (e.g., fMLP or LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Isolate human neutrophils as described in Protocol 1.
-
Pre-incubate neutrophils with desired concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the cells with a chemoattractant (e.g., 100 nM fMLP) for a short period (e.g., 5-15 minutes) to induce phosphorylation of p38 and ERK.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-p38).
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Compare the phosphorylation levels in this compound-treated samples to the vehicle-treated control to determine the inhibitory effect.
These application notes and protocols provide a framework for the detailed investigation of this compound's effects on neutrophil migration and associated signaling pathways. By employing these methods, researchers can further elucidate the anti-inflammatory properties of this compound and evaluate its potential as a therapeutic agent for neutrophil-driven inflammatory diseases.
References
Application Notes and Protocols: Investigating the Protective Effects of Fudosteine Against Peroxynitrite-Induced Cellular Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻).[1][2] This highly reactive molecule is a significant contributor to cellular damage in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic inflammation.[3][4] Peroxynitrite inflicts damage by oxidizing and nitrating essential biomolecules such as lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death through apoptosis or necrosis.[5]
Fudosteine is a cysteine derivative known for its mucolytic and antioxidant properties. Notably, this compound has been shown to be an effective scavenger of peroxynitrite, suggesting its potential as a therapeutic agent to mitigate peroxynitrite-induced cellular damage. These application notes provide a comprehensive guide for researchers to study the protective effects of this compound against peroxynitrite-induced cellular injury. The included protocols detail the necessary steps to induce peroxynitrite damage in a cellular model and to quantify the protective, dose-dependent effects of this compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of peroxynitrite-induced cellular damage and the experimental approach to assess this compound's protective effects, the following diagrams are provided.
Quantitative Data Summary
The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols. The data presented here are representative examples and should be generated experimentally by following the detailed protocols.
Table 1: Effect of this compound on Peroxynitrite-Induced Loss of Cell Viability
| This compound Conc. (µM) | Peroxynitrite Inducer | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | SIN-1 (1 mM) | 45.2 | ± 3.5 |
| 10 | SIN-1 (1 mM) | 58.7 | ± 4.1 |
| 50 | SIN-1 (1 mM) | 75.3 | ± 3.9 |
| 100 | SIN-1 (1 mM) | 89.6 | ± 2.8 |
| 100 (No SIN-1) | None | 99.1 | ± 1.5 |
| 0 (Control) | None | 100.0 | ± 1.2 |
Table 2: this compound's Inhibition of Peroxynitrite-Induced Lipid Peroxidation (MDA Levels)
| This compound Conc. (µM) | Peroxynitrite Inducer | MDA Level (nmol/mg protein) | Standard Deviation |
| 0 (Vehicle) | SIN-1 (1 mM) | 8.7 | ± 0.6 |
| 10 | SIN-1 (1 mM) | 6.5 | ± 0.4 |
| 50 | SIN-1 (1 mM) | 4.1 | ± 0.3 |
| 100 | SIN-1 (1 mM) | 2.3 | ± 0.2 |
| 100 (No SIN-1) | None | 1.2 | ± 0.1 |
| 0 (Control) | None | 1.1 | ± 0.1 |
Table 3: this compound's Effect on Peroxynitrite-Induced Protein Nitration (3-Nitrotyrosine Levels)
| This compound Conc. (µM) | Peroxynitrite Inducer | 3-Nitrotyrosine Level (Relative Densitometry Units) | Standard Deviation |
| 0 (Vehicle) | SIN-1 (1 mM) | 1.00 | ± 0.12 |
| 10 | SIN-1 (1 mM) | 0.78 | ± 0.09 |
| 50 | SIN-1 (1 mM) | 0.45 | ± 0.06 |
| 100 | SIN-1 (1 mM) | 0.21 | ± 0.04 |
| 100 (No SIN-1) | None | 0.05 | ± 0.01 |
| 0 (Control) | None | 0.04 | ± 0.01 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma cells or SH-SY5Y human neuroblastoma cells) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates (for viability assays) or larger culture dishes (for protein and MDA assays) and allow them to adhere and reach 70-80% confluency.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 10, 50, 100 µM) in fresh culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells with this compound for 1-2 hours.
-
-
Peroxynitrite Induction:
-
Prepare a fresh solution of a peroxynitrite donor, such as 3-morpholinosydnonimine (SIN-1), in culture medium.
-
Alternatively, authentic peroxynitrite can be used, but it has a very short half-life and requires careful handling.
-
Add the peroxynitrite inducer to the cell culture medium (e.g., a final concentration of 1 mM SIN-1).
-
For control wells, add the vehicle used to dissolve the inducer.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for cellular damage to occur.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Lipid Peroxidation Assay (MDA Assay)
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Use a commercial malondialdehyde (MDA) assay kit.
-
In brief, mix a specific volume of cell lysate with the provided reagents, which typically include thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration based on a standard curve generated with MDA standards and normalize to the protein concentration.
Protocol 4: Protein Nitration Assay (Western Blot for 3-Nitrotyrosine)
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against 3-nitrotyrosine overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Quantify the band intensities using densitometry software.
Protocol 5: Intracellular Peroxynitrite Detection (DCDHF-DA Assay)
-
After pre-treatment with this compound, wash the cells with warm PBS.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCDHF-DA) at a final concentration of 10 µM in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Induce peroxynitrite formation as described in Protocol 1.3.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The increase in fluorescence corresponds to the level of intracellular peroxynitrite.
References
- 1. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite induced cytotoxicity and detection in cardiovascular, neurodegenerative and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite-induced cytotoxicity: mechanism and opportunities for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing potential off-target effects of Fudosteine in cell culture
Welcome to the technical support center for Fudosteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a mucolytic agent.[1] Its main function is to reduce the viscosity of mucus by breaking disulfide bonds in glycoproteins.[1] Additionally, it inhibits the expression of the MUC5AC gene, which is responsible for producing a major component of airway mucus.[2][3][4] this compound also exhibits anti-inflammatory and antioxidant properties.
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing a comprehensive off-target profile of this compound from broad screening assays like kinome scans. However, studies have shown that this compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) in vivo. While this may be linked to its intended anti-inflammatory effects, modulation of these key signaling pathways could be considered an off-target effect in certain experimental contexts, depending on the research question.
Q3: What are the initial signs of potential off-target effects in my cell culture experiments?
Common indicators of potential off-target effects include:
-
Unexpected phenotypes: Observing cellular effects that are inconsistent with the known mucolytic or anti-inflammatory functions of this compound.
-
Cell viability issues: Significant cytotoxicity at concentrations where the on-target effect is expected to be specific.
-
Inconsistent results with other MUC5AC inhibitors: If a structurally different MUC5AC inhibitor does not reproduce the phenotype observed with this compound, it may suggest an off-target mechanism.
-
Discrepancies with genetic knockdown: If silencing the MUC5AC gene does not replicate the effects of this compound treatment, this points towards potential off-target activity.
Q4: How can I proactively assess for off-target effects of this compound in my specific cell model?
To proactively investigate off-target effects, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the optimal concentration for on-target activity versus potential toxicity.
-
Orthogonal Validation: Use a structurally unrelated MUC5AC inhibitor or siRNA/shRNA knockdown of MUC5AC to confirm that the observed phenotype is on-target.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (or potential off-targets) in your cells.
-
Proteomic Profiling: For a comprehensive view, consider proteomic approaches to identify proteins that this compound interacts with in an unbiased manner.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Death or Reduced Proliferation
You are observing significant cytotoxicity in your cell culture at a concentration of this compound that you expect to be non-toxic based on literature.
-
Possible Cause 1: Off-target kinase inhibition. this compound has been shown to affect ERK and p38 MAPK signaling. In some cell types, inhibition of these pathways can lead to apoptosis or reduced proliferation.
-
Troubleshooting Step:
-
Assess ERK/p38 Phosphorylation: Perform a western blot to determine the phosphorylation status of ERK and p38 in your cells following this compound treatment at the problematic concentration.
-
Compare with Known Inhibitors: Treat your cells with well-characterized inhibitors of the ERK and p38 pathways to see if they phenocopy the effect of this compound.
-
-
-
Possible Cause 2: Cell-type specific sensitivity. The metabolic activity and protein expression profile of your specific cell line may make it more susceptible to off-target effects.
-
Troubleshooting Step:
-
Determine IC50 for Viability: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) across a wide range of this compound concentrations to determine the precise IC50 for toxicity in your cell line.
-
Compare with On-Target IC50: Compare the toxicity IC50 with the concentration required for the desired on-target effect (e.g., MUC5AC reduction). A narrow window between efficacy and toxicity may indicate off-target issues.
-
-
Logical Relationship for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
Issue 2: Discrepancy Between this compound Treatment and MUC5AC Knockdown
You observe a particular phenotype with this compound treatment, but this phenotype is not replicated when you use siRNA to knock down MUC5AC expression.
-
Possible Cause: The observed phenotype is independent of MUC5AC inhibition and is likely an off-target effect.
-
Troubleshooting Step:
-
Validate Knockdown Efficiency: First, confirm that your siRNA is effectively reducing MUC5AC protein levels via western blot or qPCR.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant form of a suspected off-target in the presence of this compound.
-
Unbiased Off-Target Identification: Consider using a Cellular Thermal Shift Assay followed by mass spectrometry (CETSA-MS) or other chemical proteomics approaches to identify this compound's binding partners in your cellular context.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| On-Target Activity | |||
| MUC5AC mRNA Inhibition | Significant at 1 mM | NCI-H292 cells | |
| Inhibition of p-ERK/p-p38 | Dose-dependent (50-200 mg/kg) | Rat Lungs (in vivo) | |
| Off-Target Considerations | |||
| p-ERK Inhibition | Observed in vivo | Rat Lungs | |
| p-p38 MAPK Inhibition | Observed in vivo | Rat Lungs |
Note: Specific IC50/EC50 values for this compound's on- and off-target activities in various cell lines are not widely available in the public domain. Researchers are encouraged to determine these values empirically in their experimental systems.
Key Experimental Protocols
1. Protocol for Measuring MUC5AC Expression by ELISA
This protocol provides a method for quantifying MUC5AC protein levels in cell culture supernatants or lysates.
-
Materials:
-
96-well ELISA plates
-
MUC5AC capture antibody
-
Biotinylated MUC5AC detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Purified MUC5AC protein for standard curve
-
-
Methodology:
-
Coating: Coat a 96-well plate with MUC5AC capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add your standards and samples (cell lysates or supernatants) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the biotinylated MUC5AC detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add stop solution.
-
Reading: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Calculate MUC5AC concentration in your samples based on the standard curve.
-
Experimental Workflow for MUC5AC ELISA
Caption: Step-by-step workflow for MUC5AC protein quantification using ELISA.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified duration.
-
Harvesting: Harvest the cells and wash with PBS.
-
Lysis: Lyse the cells and collect the soluble fraction after centrifugation.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein (e.g., a suspected off-target kinase) using a suitable method like Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
CETSA Experimental Workflow
Caption: Workflow for assessing this compound target engagement using CETSA.
Signaling Pathway Diagram
Potential Influence of this compound on the ERK/p38 MAPK Pathway
This compound has been observed to inhibit the phosphorylation of ERK and p38 MAPK. These kinases are central components of signaling pathways that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Unintended inhibition of these pathways could lead to off-target effects.
Caption: Potential inhibitory effect of this compound on the ERK and p38 MAPK signaling pathways.
References
Technical Support Center: Quantification of Fudosteine in Bronchoalveolar Lavage Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantifying Fudosteine in bronchoalveolar lavage fluid (BALF). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The most prevalent and robust method for quantifying this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for complex samples like BALF.
Q2: Why is sample preparation critical for analyzing this compound in BALF?
A2: BALF is a complex biological fluid containing various endogenous substances like proteins and phospholipids that can interfere with the analysis.[3][4][5] Proper sample preparation is essential to remove these interfering components, prevent ion suppression or enhancement in the mass spectrometer, and ensure accurate and reproducible quantification of this compound.
Q3: What are the primary challenges when quantifying small molecules like this compound in BALF?
A3: The main challenges include:
-
Matrix Effects: Co-eluting endogenous components from the BALF matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.
-
Sample Dilution: The dilution of the epithelial lining fluid during the lavage procedure can vary between samples, making it difficult to compare concentrations.
-
Low Analyte Concentration: this compound concentrations in BALF may be low, requiring a highly sensitive analytical method.
-
Analyte Stability: Ensuring the stability of this compound in the BALF matrix during sample collection, storage, and processing is crucial.
Q4: Is derivatization necessary for this compound analysis by LC-MS/MS?
A4: Not always. While some methods utilize derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to improve chromatographic retention and sensitivity, other methods have been successfully developed without this step. The decision to use derivatization depends on the required sensitivity and the specific chromatographic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interference from matrix components. | 1. Adjust the mobile phase pH. This compound is an amino acid derivative, and pH can significantly impact its charge state and interaction with the stationary phase. 2. Use a guard column and ensure proper sample clean-up. If the column is old, replace it. 3. Optimize the sample preparation procedure to remove interfering substances. Consider solid-phase extraction (SPE) for a cleaner extract. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of this compound in the processed sample. 3. Variable matrix effects between samples. | 1. Ensure precise and consistent pipetting and extraction procedures. Use of an internal standard is highly recommended to correct for variability. 2. Investigate the stability of this compound in the autosampler. Samples may need to be kept at a low temperature. 3. Use a stable isotope-labeled internal standard if available. Diluting the sample can also minimize matrix effects. |
| Low Signal Intensity or Inability to Reach Required LLOQ | 1. Ion suppression from the BALF matrix. 2. Suboptimal mass spectrometer settings. 3. Inefficient extraction recovery. 4. Degradation of this compound. | 1. Improve sample clean-up. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction can be effective. 2. Optimize MS parameters, including ion source settings (e.g., spray voltage, gas flows) and collision energy for the specific MRM transitions of this compound. 3. Evaluate different extraction solvents and techniques to maximize the recovery of this compound. 4. Assess the stability of this compound under different storage and processing conditions. |
| Signal Enhancement (Higher than expected results) | 1. Ion enhancement from co-eluting matrix components. 2. Presence of an interfering peak with the same mass transition. | 1. Modify the chromatographic method to separate this compound from the enhancing components. A longer gradient or a different column chemistry might be necessary. 2. Check the specificity of the MRM transition. If necessary, select a different precursor-to-product ion transition for quantification. |
Experimental Protocols
Adapted HPLC-MS/MS Method for this compound in BALF
This protocol is an adaptation based on validated methods for this compound in human plasma/serum. Note: This method should be fully validated for the analysis of this compound in BALF before use in regulated studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of BALF sample, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 180.2 |
| Product Ion (m/z) | 91.0 |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound quantification in human plasma/serum, which can be used as a benchmark for method development in BALF.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 20 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low QC | < 5.0% | < 5.0% | 95.8 - 110.4% | |
| Medium QC | < 5.0% | < 5.0% | 95.8 - 110.4% | |
| High QC | < 2.0% | < 2.0% | 95.8 - 110.4% |
Table 3: Stability
| Condition | Duration | Stability | Reference |
| Room Temperature | 2 hours | Stable | |
| Autosampler (4°C) | 8 hours | Stable | |
| Frozen (-20°C) | 1 month | Stable |
Visualizations
Caption: Experimental workflow for this compound quantification in BALF.
Caption: Troubleshooting logic for this compound quantification issues.
References
- 1. Liquid Chromatography Tandem Mass/Mass Spectrometry for the Quantification of this compound in Human Serum without Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry employing precolumn derivatization with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation of bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Fudosteine interference in colorimetric and fluorometric assays
Welcome to the technical support center for mitigating Fudosteine interference in colorimetric and fluorometric assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with this compound in various experimental setups. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome potential assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a cysteine derivative that functions as a mucolytic agent.[1] Its chemical structure includes a free thiol (-SH) group, which is a key feature of its antioxidant properties.[2][3] This thiol group can act as a reducing agent, which can lead to interference in assays that are based on redox reactions.[4] Essentially, this compound can directly interact with assay reagents, leading to false-positive or false-negative results.
Q2: Which types of assays are most susceptible to interference from this compound?
A2: Assays that are particularly vulnerable to interference from thiol-containing compounds like this compound include:
-
Colorimetric Assays based on Redox Reactions: A prominent example is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is used to assess cell viability.[5] Reducing agents can directly convert the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity, leading to an overestimation of cell viability.
-
Fluorometric Assays: The antioxidant nature of this compound can lead to fluorescence quenching, where the compound de-excites a fluorophore non-radiatively, resulting in a decreased fluorescence signal.
-
Protein Quantification Assays: Certain protein assays, such as the Lowry and BCA (Bicinchoninic Acid) assays, which involve the reduction of copper ions, can be affected by the presence of reducing agents like this compound.
Q3: How can I determine if this compound is interfering with my assay?
A3: A simple control experiment can help you determine if this compound is a source of interference. Run the assay in a cell-free system with this compound at the same concentrations used in your experiment. If you observe a signal change (e.g., color development in an MTT assay or a decrease in fluorescence in a fluorometric assay) in the absence of your biological sample, it is a strong indication of interference.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpectedly High Absorbance in MTT or Similar Tetrazolium-Based Viability Assays
-
Problem: You observe high absorbance values in your MTT, XTT, or MTS assay, suggesting high cell viability, even at concentrations of this compound that are expected to be cytotoxic.
-
Probable Cause: this compound's thiol group is directly reducing the tetrazolium salt to formazan, leading to a false-positive signal.
-
Troubleshooting Workflow:
Troubleshooting workflow for high absorbance in tetrazolium assays. -
Solutions:
-
Thiol Scavenging: Pre-incubate your samples with a thiol-scavenging agent like N-ethylmaleimide (NEM) to block the reactive thiol group of this compound before adding the assay reagent.
-
Use an Alternative Assay: Switch to a viability assay that is not based on redox reactions. Recommended alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or the Resazurin (AlamarBlue®) assay, which is a fluorometric assay less prone to such interference.
-
Issue 2: Decreased Signal in a Fluorometric Assay
-
Problem: You observe a lower-than-expected fluorescence signal in your assay when this compound is present.
-
Probable Cause: this compound may be quenching the fluorescence of your reporter molecule. This can occur through various mechanisms, including collisional quenching or the formation of a non-fluorescent complex.
-
Troubleshooting Workflow:
Troubleshooting workflow for decreased fluorescence signal. -
Solutions:
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe may overcome the quenching effect.
-
Alternative Fluorophore: Select a fluorophore that is less susceptible to quenching by antioxidant compounds.
-
Change Assay Principle: If possible, switch to a colorimetric or luminometric assay that measures the same endpoint.
-
Experimental Protocols
Protocol 1: Mitigating Thiol Interference with N-Ethylmaleimide (NEM)
This protocol describes how to use NEM to block the thiol group of this compound, preventing its interference in subsequent assays.
-
Prepare NEM Stock Solution: Prepare a 100-200 mM stock solution of NEM in ultrapure water or an appropriate solvent like DMSO. This solution should be prepared fresh immediately before use to prevent hydrolysis.
-
Sample Preparation: Prepare your experimental samples containing cells or other biological material and treat them with the desired concentrations of this compound.
-
NEM Incubation: Following the treatment with this compound, add a 10-fold molar excess of NEM to each sample. For example, if the final concentration of this compound is 100 µM, add NEM to a final concentration of 1 mM.
-
Incubation: Incubate the samples for 2 hours at room temperature, protected from light.
-
Removal of Excess NEM (Optional but Recommended): Excess NEM can be removed by dialysis or using a desalting column if it is known to interfere with the subsequent assay.
-
Proceed with Assay: After the incubation period, you can proceed with your colorimetric or fluorometric assay as per the manufacturer's instructions.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric assay for determining cell density, based on the measurement of cellular protein content. It is a suitable alternative to tetrazolium-based assays when working with reducing agents.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight. Treat the cells with this compound at the desired concentrations and incubate for the desired exposure time.
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA. Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water. Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
Protocol 3: Resazurin-Based Cell Viability Assay
This fluorometric assay is another excellent alternative to tetrazolium-based assays. It measures the metabolic activity of viable cells.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the SRB assay.
-
Reagent Preparation: Prepare a 0.15 mg/mL solution of resazurin in sterile DPBS (pH 7.4).
-
Assay Incubation: Add 20 µL of the resazurin solution to each well. Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell type and density.
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Presentation
The following tables summarize potential interference effects and mitigation strategies.
Table 1: Potential Interference of this compound in Common Assays
| Assay Type | Assay Name | Potential Interference Mechanism | Expected Outcome of Interference |
| Colorimetric (Viability) | MTT, XTT, MTS | Direct reduction of tetrazolium salt by the thiol group. | False-positive (increased absorbance). |
| Fluorometric | Various | Fluorescence quenching by the antioxidant properties. | False-negative (decreased fluorescence). |
| Colorimetric (Protein) | Lowry, BCA | Reduction of Cu²⁺ ions by the thiol group. | Inaccurate protein concentration measurement. |
Table 2: Comparison of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Thiol Scavenging (e.g., NEM) | Covalent modification of the thiol group to render it non-reactive. | Can be applied to existing assay protocols. | Requires an additional incubation step; excess scavenger may need to be removed. |
| Alternative Assay (e.g., SRB) | Utilizes a different detection principle (protein staining) that is not redox-based. | Robust and less prone to interference from reducing agents. | Requires cell fixation, so cells cannot be used for further experiments. |
| Alternative Assay (e.g., Resazurin) | Fluorometric assay measuring metabolic activity, generally less affected by thiols than tetrazolium salts. | High sensitivity and a simple "add-and-read" protocol. | Potential for fluorescence interference from the test compound itself (though less common than redox interference). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound interference and the workflow for mitigation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Fudosteine and N-acetylcysteine in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Fudosteine and N-acetylcysteine (NAC) in models of Chronic Obstructive Pulmonary Disease (COPD). Due to a lack of direct head-to-head preclinical studies in animal models of COPD, this comparison synthesizes data from in vitro studies, individual animal model experiments, and clinical trial meta-analyses to offer a comprehensive perspective for research and development professionals. The findings suggest that while both agents exhibit mucolytic and antioxidant properties, this compound may possess superior peroxynitrite scavenging activity. Clinical data involving Erdosteine, a compound structurally and functionally similar to this compound, indicates a potential for greater efficacy in reducing COPD exacerbations compared to NAC.
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, commonly caused by significant exposure to noxious particles or gases. The underlying pathology involves chronic inflammation, oxidative stress, and mucus hypersecretion. Both this compound and N-acetylcysteine (NAC) are thiol-containing compounds investigated for their mucolytic and antioxidant properties in respiratory diseases. This guide consolidates the available preclinical and clinical data to compare their efficacy.
Key Findings:
-
In Vitro Antioxidant Activity: this compound demonstrates a stronger scavenging effect on peroxynitrite, a potent oxidant implicated in COPD pathogenesis, compared to N-acetylcysteine.[1]
-
Preclinical Animal Models:
-
This compound: In a rat model of lipopolysaccharide-induced airway inflammation, this compound has been shown to inhibit the production of MUC5AC mucin, a key component of mucus, and reduce the phosphorylation of p38 MAPK and ERK, key inflammatory signaling molecules.[2]
-
N-acetylcysteine: In various rodent models of COPD (induced by ozone or cigarette smoke), NAC has been shown to reduce airway inflammation, decrease oxidative stress markers, and in some cases, improve lung function parameters.[3][4][5]
-
-
Clinical Data (Indirect Comparison): A network meta-analysis of clinical trials in human COPD patients suggests that Erdosteine, a prodrug of a thiol-containing active metabolite similar to this compound, is more effective than NAC at reducing the frequency of exacerbations.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies. It is crucial to note that the data for this compound and NAC in animal models are not from direct comparative studies, and experimental conditions may vary.
Table 1: In Vitro and Preclinical Efficacy of this compound vs. N-acetylcysteine
| Parameter | This compound | N-acetylcysteine | Study Model | Source |
| Antioxidant Activity | ||||
| Peroxynitrite Scavenging | Stronger scavenging effect than NAC | Weaker scavenging effect than this compound | In vitro assay and sputum macrophages from COPD patients | |
| Anti-inflammatory & Mucoregulatory Effects | ||||
| MUC5AC Mucin Levels (in vivo) | Dose-dependent inhibition of LPS-induced increase | Data not available from a direct comparative study | Lipopolysaccharide-induced airway inflammation in rats | |
| p-p38 MAPK & p-ERK Levels (in vivo) | Dose-dependent reduction of LPS-induced increase | Data not available from a direct comparative study | Lipopolysaccharide-induced airway inflammation in rats | |
| Inflammatory Cell Infiltration (BALF) | No significant effect on total cells, neutrophils, macrophages, or lymphocytes | Preventive treatment reduced macrophage numbers in an ozone-induced mouse model | Lipopolysaccharide-induced airway inflammation in rats vs. Ozone-induced COPD in mice | |
| Lung Function & Pathology | ||||
| Mean Linear Intercept (MLI) & Destructive Index (DI) | Data not available | Lower than in the COPD group in a smoking-induced rat model | Smoking-induced COPD in rats | |
| FEV0.3/FVC & PEF | Data not available | No significant improvement in a smoking-induced rat model | Smoking-induced COPD in rats |
Table 2: Clinical Efficacy Comparison (Erdosteine vs. N-acetylcysteine) in Human COPD Patients (from Network Meta-analysis)
| Outcome | Erdosteine | N-acetylcysteine (NAC) | Source |
| Risk of AECOPD | Ranked as the most effective agent | Ranked lower than Erdosteine and Carbocysteine | |
| Risk of at least one AECOPD | Significantly reduced vs. placebo (P < 0.01) | Not significantly different from placebo | |
| Duration of AECOPD | Significantly reduced vs. placebo (P < 0.01) | Significantly reduced vs. placebo (P < 0.001) | |
| Risk of Hospitalization due to AECOPD | Significantly reduced vs. placebo (P < 0.05) | Not significantly different from placebo |
*AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease
Experimental Protocols
1. This compound in LPS-Induced Airway Inflammation in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Intratracheal administration of lipopolysaccharide (LPS; 1 mg/kg) in saline.
-
Drug Administration: this compound (50, 100, or 200 mg/kg) was administered orally for 3 consecutive days before LPS stimulation.
-
Sample Collection and Analysis: Rats were sacrificed 2 or 4 days after LPS administration. Bronchoalveolar lavage fluid (BALF) was collected to analyze inflammatory cell counts. Lung tissue was harvested for the measurement of MUC5AC mucin levels by ELISA and gene expression by RT-PCR. Western blotting was used to detect phosphorylated epidermal growth factor receptor (p-EGFR), phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK), and phosphorylated extracellular signal-related kinase (p-ERK).
2. N-acetylcysteine in Smoking-Induced COPD in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
COPD Induction: Exposure to cigarette smoke from 20 cigarettes per day, 6 days a week, for 12 weeks.
-
Drug Administration: N-acetylcysteine (NAC; 100 mg/kg) was administered orally daily during the 12-week smoke exposure period.
-
Assessments:
-
Lung Function: Forced expiratory volume in 0.3 seconds (FEV0.3), forced vital capacity (FVC), and peak expiratory flow (PEF) were measured.
-
Histopathology: Mean linear intercept (MLI) and destructive index (DI) were calculated from lung tissue sections.
-
Biochemical Analysis: Vascular endothelial growth factor (VEGF) levels in BALF were measured by ELISA. VEGF and VEGF receptor-2 (VEGFR2) protein expression in lung tissue was assessed by Western blotting.
-
Apoptosis: The apoptotic index of alveolar septal cells was determined using the TUNEL assay.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways involved in COPD pathogenesis and a typical experimental workflow for evaluating therapeutic agents in animal models.
Caption: Inflammatory signaling pathways in COPD.
Caption: General experimental workflow for COPD models.
Conclusion and Future Directions
The available evidence, synthesized from a combination of in vitro, preclinical, and clinical studies, suggests that both this compound and N-acetylcysteine are promising therapeutic agents for COPD, primarily through their antioxidant and mucoregulatory effects. This compound exhibits superior in vitro scavenging activity against peroxynitrite, a key oxidant in COPD. While direct comparative animal studies are lacking, clinical data on the related compound Erdosteine suggests a potential for greater efficacy in reducing exacerbations compared to NAC.
For researchers and drug development professionals, these findings highlight a critical gap in the preclinical literature. A head-to-head comparative study of this compound and NAC in a standardized, chronic animal model of COPD is warranted to definitively compare their efficacy on key pathological features of the disease, including inflammation, oxidative stress, emphysema, and mucus hypersecretion. Such a study would provide invaluable data to guide the design of future clinical trials and the development of more effective therapies for COPD.
References
- 1. Peroxynitrite elevation in exhaled breath condensate of COPD and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fudosteine vs. Erdosteine: A Comparative Analysis of Their Efficacy in Mitigating Oxidative Stress-Induced Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a critical factor in the pathogenesis of various lung injuries, including those associated with chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and interstitial lung disease. The imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body leads to cellular damage, inflammation, and tissue remodeling. Thiol-containing compounds, such as fudosteine and erdosteine, have emerged as promising therapeutic agents due to their mucolytic and antioxidant properties. This guide provides a detailed comparison of this compound and erdosteine in their capacity to reduce oxidative stress in lung injury, supported by available experimental data.
Mechanism of Action
Both this compound and erdosteine are cysteine derivatives that exert their therapeutic effects through multiple mechanisms, including the disruption of mucus structure and the modulation of oxidative stress and inflammation.[1]
Erdosteine is a prodrug that is rapidly metabolized into an active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl (-SH) group.[2] This thiol group is crucial for its mucolytic activity, as it breaks the disulfide bonds in mucoproteins, reducing mucus viscosity.[1] More pertinent to its role in lung injury, the -SH group in M1 is a potent scavenger of free radicals, thereby mitigating oxidative stress.[2] Experimental studies have shown that erdosteine can also enhance the activity of endogenous antioxidant enzymes.[3]
This compound , another cysteine derivative, also possesses mucolytic and antioxidant properties. Its mucolytic action is attributed to the breaking of disulfide bonds within mucus glycoproteins and the inhibition of mucin gene expression. As an antioxidant, this compound directly scavenges free radicals. Notably, it has been shown to be a potent scavenger of peroxynitrite, a highly reactive oxidant and nitrosant implicated in the pathogenesis of COPD.
Comparative Efficacy in Reducing Oxidative Stress
While direct head-to-head comparative studies assessing the efficacy of this compound and erdosteine in reducing oxidative stress in lung injury are limited, evidence from individual studies on each compound allows for an indirect comparison. The following table summarizes the quantitative data from various experimental models.
Table 1: Quantitative Effects of this compound and Erdosteine on Oxidative Stress Markers in Lung Injury Models
| Biomarker | Drug | Model of Lung Injury | Dosage/Concentration | Key Findings |
| Malondialdehyde (MDA) (Marker of lipid peroxidation) | Erdosteine | Bleomycin-induced lung fibrosis (Rats) | 10 mg/kg/day, p.o. | Prevented the increase in lung MDA levels. |
| Erdosteine | Radiation-induced lung injury (Rats) | 50 mg/kg/day, p.o. | Significantly decreased lung MDA levels compared to the radiation-only group. | |
| Erdosteine | Ischemia-reperfusion lung injury (Rats) | 100 mg/kg/day, p.o. | Significantly reduced MDA levels in lung tissue. | |
| This compound | - | - | Data not available in the reviewed literature. | |
| Superoxide Dismutase (SOD) (Endogenous antioxidant enzyme) | Erdosteine | Bleomycin-induced lung fibrosis (Rats) | 10 mg/kg/day, p.o. | Prevented the decrease in lung SOD activity. |
| Erdosteine | Radiation-induced lung injury (Rats) | 50 mg/kg/day, p.o. | Significantly increased lung SOD activity compared to the radiation-only group. | |
| This compound | - | - | Data not available in the reviewed literature. | |
| Glutathione Peroxidase (GPx) (Endogenous antioxidant enzyme) | Erdosteine | - | - | Experimental data suggests erdosteine increases GPx activity. |
| This compound | - | - | Data not available in the reviewed literature. | |
| Catalase (CAT) (Endogenous antioxidant enzyme) | Erdosteine | Radiation-induced lung injury (Rats) | 50 mg/kg/day, p.o. | Significantly increased lung CAT activity compared to the radiation-only group. |
| This compound | - | - | Data not available in the reviewed literature. | |
| Peroxynitrite (PN) (Reactive nitrogen species) | This compound | In vitro (A549 cells) & Sputum macrophages | 0.1 mmol/L | Showed a stronger scavenging effect on PN than N-acetylcysteine. |
| Erdosteine | - | - | Data not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of erdosteine and this compound on oxidative stress in lung injury.
Erdosteine in Bleomycin-Induced Lung Fibrosis in Rats
-
Objective: To investigate the effect of erdosteine on bleomycin-induced lung fibrosis.
-
Animal Model: Sprague-Dawley rats.
-
Induction of Lung Injury: A single intratracheal instillation of bleomycin (2.5 mg/kg).
-
Treatment: Erdosteine was administered orally at a dose of 10 mg/kg/day, starting two days before bleomycin administration and continuing for 14 days.
-
Assessment of Oxidative Stress: Lung tissue homogenates were analyzed for MDA levels as an index of lipid peroxidation and for the activity of the antioxidant enzyme SOD.
Erdosteine in Radiation-Induced Lung Injury in Rats
-
Objective: To evaluate the radioprotective effects of erdosteine on radiation-induced lung injury.
-
Animal Model: Male Swiss Albino rats.
-
Induction of Lung Injury: Whole-body irradiation with a single dose of 800 cGy.
-
Treatment: Erdosteine was administered orally via a gastric tube at a dose of 50 mg/kg/day, one hour before irradiation and daily thereafter.
-
Assessment of Oxidative Stress: Lung tissue was evaluated for MDA levels and the activities of CAT and SOD three days after radiation.
This compound's Peroxynitrite Scavenging Activity
-
Objective: To measure peroxynitrite levels in the exhaled breath condensate of COPD patients and to evaluate the scavenging effect of this compound.
-
In Vitro Model: A549 human lung adenocarcinoma epithelial cells and sputum macrophages from COPD patients.
-
Methodology: Peroxynitrite was measured using the oxidation of 2',7'-dichlorofluorescein (DCDHF). The scavenging effect of this compound (0.1 mmol/L) was compared to that of N-acetylcysteine on DCDHF oxidation and on peroxynitrite-induced bovine serum albumin (BSA) nitration.
Signaling Pathways and Experimental Workflow
The antioxidant effects of this compound and erdosteine are mediated through their influence on various cellular signaling pathways involved in the response to oxidative stress.
Caption: this compound's antioxidant signaling pathway.
Caption: Erdosteine's antioxidant signaling pathway.
Caption: General experimental workflow for evaluation.
Conclusion
Both this compound and erdosteine demonstrate significant potential in mitigating oxidative stress associated with lung injury. Erdosteine has a more substantial body of evidence from in vivo studies showcasing its ability to reduce lipid peroxidation and enhance the activity of key endogenous antioxidant enzymes. This compound, while having less available quantitative data on these specific markers, shows promise with its potent peroxynitrite scavenging activity.
The lack of direct comparative studies makes it challenging to definitively state which compound is superior. The choice between this compound and erdosteine for further research and development may depend on the specific context of the lung injury, the primary oxidative species involved, and the desired therapeutic outcome. Future head-to-head preclinical and clinical trials are warranted to provide a clearer comparison of their efficacy and to elucidate their full therapeutic potential in treating oxidative stress-mediated lung diseases.
References
- 1. Therapeutic Potential of Small Molecules Targeting Oxidative Stress in the Treatment of Chronic Obstructive Pulmonary Disease (COPD): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Effects of this compound, a new cysteine derivative, on airway secretion in rabbits and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fudosteine and Carbocysteine as Mucoregulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent mucoregulators, Fudosteine and Carbocysteine. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective analysis of their respective mechanisms and efficacies.
Core Mechanisms of Action
This compound and Carbocysteine, both cysteine derivatives, exert their mucoregulatory effects through distinct yet overlapping mechanisms, including modulation of mucus production, anti-inflammatory actions, and antioxidant properties.
This compound is recognized for its ability to directly inhibit the production of MUC5AC, a major gel-forming mucin, thereby reducing mucus viscosity at the source.[1][2] It also demonstrates antioxidant effects by scavenging free radicals and enhances mucociliary clearance by increasing ciliary beat frequency.[1]
Carbocysteine primarily acts by restoring the balance between sialomucins and fucomucins, leading to a reduction in mucus viscosity.[3][4] It possesses anti-inflammatory properties by suppressing key signaling pathways and has demonstrated antioxidant capabilities. Additionally, it can enhance ciliary function by increasing the amplitude of ciliary beats.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Carbocysteine across various experimental endpoints. It is important to note that the data are derived from different studies with varying experimental designs, which should be considered when making comparisons.
Table 1: Mucoregulatory and Rheological Effects
| Parameter | This compound | Carbocysteine |
| Mucus Viscosity | Data not available in direct quantitative terms. This compound reduces mucin synthesis, which implies a reduction in viscosity. | -67% reduction in sputum viscosity in chronic bronchitis patients after 4 days of treatment (2.7 g/day ). |
| MUC5AC Mucin Production | Pretreatment with 200 mg/kg this compound significantly reduced the LPS-induced increase in MUC5AC mucin synthesis in rat bronchoalveolar lavage fluid. | High-dose carbocysteine (225 mg/kg/d) significantly decreased the overproduction of Muc5ac protein in a mouse model of COPD (P<0.001). |
| MUC5AC Gene Expression | Pretreatment with this compound inhibited the LPS-induced increase in MUC5AC mRNA expression in rat lung. | High-dose carbocysteine (225 mg/kg/d) significantly attenuated Muc5ac gene expression in a mouse model of COPD. |
Table 2: Effects on Ciliary Function
| Parameter | This compound | Carbocysteine |
| Ciliary Beat Frequency (CBF) | Enhances ciliary beat frequency. | No significant effect on CBF in ciliated human nasal epithelial cells. However, a 10% increase was observed in mouse airway ciliary cells. |
| Ciliary Beat Amplitude/Distance (CBD) | Data not available. | +30% increase in ciliary beat distance in ciliated human nasal epithelial cells. |
| Mucociliary Transport | Dose-dependently protected against the impairment of the mucociliary transport rate caused by cigarette smoke exposure in quails. | Increased mucociliary transport by +41% in chronic bronchitis patients after 4 days of treatment. |
Table 3: Anti-inflammatory and Antioxidant Effects
| Parameter | This compound | Carbocysteine |
| Inflammatory Cell Infiltration | Treatment with this compound (6 months) in patients with stable neutrophil-dominated COPD resulted in a significant reduction in the total number of induced sputum cells and neutrophil counts (P<0.05). | Data not available in direct quantitative terms. |
| Antioxidant Activity (In Vitro) | Scavenges free radicals. | More effective scavenger than GSH and NAC. Reduced DNA damage at concentrations as low as 2.5 mM . |
| Xanthine Oxidase Activity | Data not available. | Decreased xanthine oxidase activity at 0.16 mM in human lung endothelial cells. |
Signaling Pathways
Both this compound and Carbocysteine modulate intracellular signaling pathways to exert their anti-inflammatory effects.
This compound has been shown to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Related Kinase (ERK) in response to inflammatory stimuli.
Carbocysteine exerts its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and ERK1/2 MAPK signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound and Carbocysteine.
Mucus Rheology Assessment
A rotational rheometer is typically used to measure the viscoelastic properties of sputum. Samples are subjected to oscillatory shear stress at varying frequencies and amplitudes to determine the elastic (storage) modulus (G') and viscous (loss) modulus (G'').
Ciliary Beat Frequency (CBF) and Ciliary Beat Distance (CBD) Analysis
High-speed videomicroscopy is the standard method for assessing ciliary function. Ciliated epithelial cells are observed under a microscope, and video is captured at a high frame rate. Software analysis is then used to determine the frequency and amplitude of ciliary beating.
Antioxidant Activity Assessment (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound. The reduction of the purple DPPH radical by an antioxidant to a yellow-colored product is measured spectrophotometrically.
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation (activation) of specific proteins in signaling pathways. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of the target proteins (e.g., p-p38, p-ERK, p-p65 NF-κB).
NF-κB Activation Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB transcription factor. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate.
Conclusion
Both this compound and Carbocysteine are effective mucoregulators with multifaceted mechanisms of action. This compound appears to have a more direct inhibitory effect on mucin gene expression, while Carbocysteine excels in modulating the composition of mucus and has well-documented effects on ciliary beat amplitude. The choice between these agents may depend on the specific pathophysiological characteristics of the respiratory disease being targeted. Further head-to-head studies are warranted to provide a more definitive comparison of their clinical efficacy.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 3. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Fudosteine and Bromhexine for Enhanced Mucus Clearance
For Researchers, Scientists, and Drug Development Professionals
In the management of respiratory diseases characterized by excessive and viscous mucus, mucolytic agents play a crucial role in improving mucus clearance and alleviating symptoms. This guide provides a detailed comparison of two such agents: fudosteine and bromhexine. The following sections delve into their mechanisms of action, present available experimental data on their efficacy, and outline the methodologies used in key studies.
Mechanism of Action
This compound and bromhexine employ distinct molecular pathways to achieve their mucolytic effects.
This compound: This cysteine derivative primarily acts by inhibiting the production of MUC5AC, a major gel-forming mucin in the airways.[1] This inhibition is achieved by downregulating the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] this compound also exhibits antioxidant properties and can enhance ciliary function, further contributing to improved mucus clearance.[1]
Bromhexine: A derivative of the Adhatoda vasica plant, bromhexine has a multifaceted mechanism. It works by breaking down mucopolysaccharide fibers within the mucus, leading to a reduction in viscosity.[3] Additionally, it stimulates the secretion of serous fluid from bronchial glands, which dilutes the mucus, and enhances ciliary activity to facilitate its transport.[4] Some evidence also suggests that bromhexine can stimulate the synthesis of phospholipids, which may contribute to its overall effect on mucus properties.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Quantitative Data Comparison
Table 1: Effect of this compound on Mucus Clearance
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Mucociliary Transport Rate | Quails (in vivo) | Topical application of this compound | Dose-dependently protected against the impairment of MCT rate caused by cigarette smoke exposure. | |
| Global Improvement Rating | Phase III Clinical Trial (Chronic Respiratory Diseases) | This compound | 65% of patients showed moderate improvement. | |
| MUC5AC Mucin Production | Human bronchial epithelial cells (in vitro) | 1 mM this compound | Significantly reduced TNF-α-induced MUC5AC mucin secretion. |
Table 2: Effect of Bromhexine on Mucus Properties
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Residual Shear Viscosity | Mini-pigs (in vivo) | 0.5, 1.0, and 2.0 mg/kg Bromhexine HCl twice daily | Statistically significant reduction (p < 0.05) in mucus viscosity at all dose levels. | |
| Instantaneous Shear Compliance (Elasticity) | Mini-pigs (in vivo) | 0.5, 1.0, and 2.0 mg/kg Bromhexine HCl twice daily | Statistically significant increase (p < 0.005) in compliance (reduced elasticity) at all dose levels. | |
| Sputum Viscosity | Patients with chronic bronchitis | Bromhexine | Significant reduction in sputum viscosity. | |
| Mucociliary Clearance | Patients with chronic bronchitis | Bromhexine | No significant change in mucociliary clearance was observed in one study. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols employed in key studies cited in this guide.
Assessment of Mucociliary Transport Rate (this compound Study)
-
Model: Japanese quails.
-
Procedure: The mucociliary transport (MCT) rate was measured by observing the velocity of charcoal powder transport on the tracheal mucosa.
-
Intervention: this compound was applied topically to the tracheal mucosa before exposure to cigarette smoke.
-
Measurement: The distance the charcoal powder traveled over a specific time was recorded to calculate the transport rate.
-
Reference:
Evaluation of Sputum Viscoelasticity (Bromhexine Study)
-
Model: Mini-pigs with surgically created tracheal pouches.
-
Procedure: Mucus samples were collected daily from the tracheal pouches.
-
Intervention: Bromhexine hydrochloride was administered orally at different doses.
-
Measurement: The viscoelastic properties of the mucus samples were determined using creep compliance analysis with a rheometer. This technique measures the deformation of the material over time when a constant stress is applied. The residual shear viscosity and instantaneous shear compliance were calculated from the resulting data.
-
Reference:
In Vitro Mucin Production Assay (this compound Study)
-
Model: NCI-H292 human bronchial epithelial cell line.
-
Procedure: Cells were cultured and then stimulated with tumor necrosis factor-alpha (TNF-α) to induce MUC5AC mucin production.
-
Intervention: Cells were pre-treated with this compound before TNF-α stimulation.
-
Measurement: The amount of MUC5AC mucin secreted into the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Reference:
Conclusion
This compound and bromhexine are both effective mucolytic agents that improve mucus clearance through different mechanisms of action. This compound acts by inhibiting mucin gene expression, while bromhexine modifies the physical properties of mucus and enhances its transport. The available data, although from separate studies, indicates that both drugs have a significant impact on mucus properties. This compound has demonstrated a clear inhibitory effect on MUC5AC production and a protective role in maintaining mucociliary transport. Bromhexine has been shown to effectively reduce mucus viscosity and elasticity in a preclinical model.
The choice between these agents in a therapeutic development context may depend on the specific pathological characteristics of the target respiratory disease. For conditions primarily driven by mucin hypersecretion, this compound's targeted inhibition of MUC5AC production may be particularly advantageous. In contrast, bromhexine's broader effects on mucus structure and ciliary function could be beneficial in a wider range of muco-obstructive disorders. Further head-to-head clinical trials are warranted to provide a definitive comparison of their clinical efficacy and to guide their optimal use in specific patient populations.
References
A Comparative Analysis of the Safety and Tolerability of Fudosteine and Other Leading Mucolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and tolerability profiles of Fudosteine against other widely used mucolytic agents: N-acetylcysteine, Erdosteine, and Ambroxol. The information is compiled from a review of clinical trial data, systematic reviews, and meta-analyses to support informed decisions in respiratory drug research and development.
Executive Summary
Mucolytic agents are a cornerstone in the management of respiratory diseases characterized by excessive or viscous mucus. While their efficacy is well-documented, a thorough understanding of their comparative safety and tolerability is crucial for clinical practice and further drug development. This guide benchmarks this compound, a newer cysteine derivative, against the established mucolytics N-acetylcysteine, Erdosteine, and Ambroxol. The available data suggests that all four agents are generally well-tolerated, with gastrointestinal disturbances being the most commonly reported class of adverse events. Head-to-head comparative safety data is limited, particularly for this compound against the other three agents. However, existing clinical studies and meta-analyses provide valuable insights into their individual safety profiles.
Data Presentation: Comparative Safety and Tolerability
The following tables summarize the reported adverse events from various clinical studies and meta-analyses. It is important to note that the incidence rates are derived from different studies with varying patient populations, dosages, and durations, which may affect direct comparability.
Table 1: Adverse Event Profile of this compound
| Adverse Event Category | Specific Adverse Events | Incidence Rate | Study Population | Reference |
| Gastrointestinal | Nausea, vomiting, stomach pain, loss of appetite, diarrhea, gastric discomfort | Common, generally mild and tolerable.[1] | Healthy Chinese Volunteers | A 4-Way Replicate Crossover Study |
| Neurological | Dizziness, headache, fatigue | Reported, generally mild and transient.[1][2] | Not specified | Patsnap Synapse, Cainiu Health |
| Dermatological | Allergic reactions (rash, itching) | Rare.[1][2] | Not specified | Patsnap Synapse, Cainiu Health |
| Respiratory | Increased coughing, throat irritation, chest tightness | Less common. | Not specified | Patsnap Synapse, Cainiu Health |
| Cardiovascular | Fluctuations in blood pressure (hypertension or hypotension) | Reported. | Not specified | Patsnap Synapse |
| Hepatic | Elevated transaminase levels | Rare. | Not specified | Cainiu Health |
| Other | Mood changes | Possible. | Not specified | Patsnap Synapse |
A bioequivalence study in 32 healthy Chinese volunteers under fasting conditions reported 8 adverse events in 5 subjects (15.6%), with only one event (3.1%) considered treatment-emergent. In the fed cohort of 32 subjects, 11 AEs occurred in 7 subjects (21.9%), with 6 treatment-emergent AEs in 4 subjects (12.5%).
Table 2: Comparative Adverse Event Profile of N-acetylcysteine, Erdosteine, and Ambroxol
| Mucolytic | Adverse Event Category | Specific Adverse Events | Incidence/Comment |
| N-acetylcysteine | Gastrointestinal | Nausea, vomiting, diarrhea, flatus, gastroesophageal reflux. | Most common, especially with oral administration and at higher doses. |
| Neurological | Headaches. | Can occur, especially when combined with nitroglycerin. | |
| Dermatological/Allergic | Rash, pruritus, urticaria, angioedema, flushing. | Anaphylactoid reactions can occur with intravenous administration. | |
| Respiratory | Rhinorrhea, bronchospasm, chest tightness. | Bronchospasm is infrequent. | |
| Erdosteine | Gastrointestinal | Epigastric pain, nausea, vomiting, diarrhea, taste changes, heartburn. | Most frequently reported, generally mild. |
| Neurological | Headache, dizziness. | Reported, usually temporary. | |
| Dermatological | Skin rash, itching, hives, eczema. | Allergic reactions are rare. | |
| Hepatic | Liver enzyme elevations. | Reported in a small number of patients, typically mild and reversible. | |
| Ambroxol | Gastrointestinal | Nausea, vomiting, stomach discomfort, dry mouth, diarrhea, indigestion, taste disturbance. | Common, but usually mild and transient. |
| Neurological | Dizziness. | Reported. | |
| Dermatological/Allergic | Skin rash, itching, swelling, Stevens-Johnson Syndrome, toxic epidermal necrolysis. | Allergic reactions are rare but can be serious. | |
| Respiratory | Sore throat, dry mouth, increased mucus production. | Less common. | |
| Cardiovascular | Palpitations, rapid heartbeat, changes in blood pressure. | Rare. |
A meta-analysis comparing erdosteine, carbocysteine, and N-acetylcysteine in COPD patients found that the adverse events induced by these agents were mild in severity and generally well-tolerated. Another systematic review and meta-analysis concluded that mucolytics have a safety profile comparable to that of placebo in patients with stable COPD.
Experimental Protocols
Detailed experimental protocols for the safety and tolerability assessment of these specific mucolytics are not consistently available in the public domain. However, based on general guidelines for clinical trials in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), a standard safety assessment protocol would typically include the following components:
1. Adverse Event Monitoring and Reporting:
-
Definition of Adverse Events (AEs): Any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
-
Data Collection: AEs are systematically collected at each study visit through spontaneous reporting by the patient and direct questioning by the investigator.
-
AE Documentation: For each AE, the following information is recorded:
-
Description of the event
-
Date of onset and resolution
-
Severity (e.g., mild, moderate, severe)
-
Relationship to the study drug (e.g., not related, unlikely, possible, probable, definite)
-
Action taken (e.g., none, dose reduction, drug discontinuation)
-
Outcome (e.g., resolved, ongoing)
-
-
Serious Adverse Events (SAEs): Defined as any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly. SAEs are reported to regulatory authorities within a specified timeframe.
2. Laboratory Safety Assessments:
-
Hematology: Complete blood count with differential (including white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count).
-
Serum Chemistry: Liver function tests (ALT, AST, alkaline phosphatase, bilirubin), renal function tests (BUN, creatinine), electrolytes, and glucose.
-
Urinalysis: Standard urinalysis parameters.
-
Frequency: Laboratory tests are typically performed at screening, baseline, and at regular intervals during the study, as well as at the end of treatment.
3. Vital Signs and Physical Examinations:
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.
-
Physical Examinations: A complete physical examination is conducted at screening/baseline and at the end of the study. Targeted physical examinations may be performed at other visits.
4. Electrocardiograms (ECGs):
-
Standard 12-lead ECGs are recorded at baseline and at specified time points during the study to monitor for any cardiac effects, such as changes in QT interval.
5. Statistical Analysis of Safety Data:
-
The incidence of AEs is summarized by treatment group.
-
Descriptive statistics are used to summarize changes in laboratory values, vital signs, and ECG parameters from baseline.
-
The number and percentage of patients with clinically significant abnormalities are presented by treatment group.
Signaling Pathways and Mechanisms of Action
The mucolytic and other beneficial effects of these agents are mediated through various signaling pathways. Understanding these pathways is crucial for comprehending their therapeutic actions and potential for adverse effects.
This compound: MUC5AC Inhibition
This compound's primary mucoregulatory effect is attributed to its ability to inhibit the overexpression of the MUC5AC gene, which is a key player in mucus hypersecretion. It is suggested that this compound exerts this effect by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in vivo.
Caption: this compound's inhibition of MUC5AC expression.
N-acetylcysteine: Antioxidant and Anti-inflammatory Pathways
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (GSH). It also exerts anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.
Caption: N-acetylcysteine's antioxidant and NF-κB inhibitory effects.
Erdosteine: Multifaceted Antioxidant and Anti-inflammatory Action
Erdosteine is a prodrug that is metabolized to an active metabolite containing a free sulfhydryl group. This metabolite possesses potent antioxidant and anti-inflammatory properties. It scavenges reactive oxygen species (ROS) and inhibits inflammatory pathways.
Caption: Erdosteine's antioxidant and anti-inflammatory mechanisms.
Ambroxol: Stimulation of Surfactant Production
Ambroxol's mucokinetic effect is partly attributed to its ability to stimulate the synthesis and release of pulmonary surfactant from type II pneumocytes. This surfactant reduces the adhesion of mucus to the bronchial wall, facilitating its clearance.
Caption: Ambroxol's stimulation of pulmonary surfactant.
Conclusion
This compound, N-acetylcysteine, Erdosteine, and Ambroxol are all valuable mucolytic agents with generally favorable safety and tolerability profiles. The most common adverse events are gastrointestinal in nature and are typically mild to moderate in severity. While direct comparative safety data is limited, the available evidence does not suggest significant differences in the overall safety of these agents when used as indicated. The choice of a particular mucolytic may depend on individual patient factors, cost, and local availability. Further head-to-head clinical trials with standardized safety reporting are needed to provide a more definitive comparison of the safety and tolerability of these important respiratory medications.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Fudosteine
FOR IMMEDIATE USE
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Fudosteine. Adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.
This compound is a cysteine derivative and a mucoactive agent. While specific comprehensive safety data is limited, it should be handled with care, following standard laboratory safety protocols for chemical reagents.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for all personnel handling this compound in a laboratory setting. This multi-layered approach is designed to minimize exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves is required. Change gloves every 30-60 minutes or immediately if contaminated or torn. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown or a dedicated lab coat should be worn. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Respiratory Protection | Facemask/Respirator | A surgical mask is recommended for handling small quantities in a well-ventilated area. In case of potential aerosolization or handling larger quantities, a fitted N95 respirator is advised. |
Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Safety Data Sheet (SDS) Review : All personnel must review the this compound Safety Data Sheet prior to handling.
-
Designated Area : All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for chemical spills should also be available.
Handling Procedures
-
Weighing : Weighing of solid this compound should be performed in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact : Avoid direct contact with skin, eyes, and clothing.[1][2]
-
Hygiene : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Storage
-
Container : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Temperature : For long-term storage of stock solutions, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.[3]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate potential harm.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. Seek medical attention if irritation persists.[1] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. 4. Clean the spill area with a suitable decontamination solution. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : this compound waste should be considered chemical waste.
-
Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
-
Regulatory Compliance : All disposal activities must be conducted in accordance with local, state, and federal regulations.
This compound Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H13NO3S |
| Molecular Weight | 179.24 g/mol |
| Melting Point | 210.9-212.5°C |
| Boiling Point | 354.5°C at 760 mmHg |
| Flash Point | 168.2°C |
This compound Signaling Pathway Inhibition
Caption: this compound's inhibitory action on key signaling pathways.
This compound Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
